molecular formula C9H15NO3 B2554026 6-Oxo-2-piperidinebutyric acid CAS No. 90942-98-6

6-Oxo-2-piperidinebutyric acid

Cat. No.: B2554026
CAS No.: 90942-98-6
M. Wt: 185.223
InChI Key: KOMIIPGAUWVSJY-UHFFFAOYSA-N
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Description

6-Oxo-2-piperidinebutyric acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.223. The purity is usually 95%.
BenchChem offers high-quality 6-Oxo-2-piperidinebutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxo-2-piperidinebutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-oxopiperidin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8-5-1-3-7(10-8)4-2-6-9(12)13/h7H,1-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMIIPGAUWVSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Oxo-2-piperidinebutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of 6-Oxo-2-piperidinebutyric acid (CAS 90942-98-6), also known as 4-(6-oxopiperidin-2-yl)butanoic acid . This compound serves as a critical delta-lactam scaffold in the development of peptidomimetics, thrombin inhibitors, and integrin antagonists.

Executive Summary

6-Oxo-2-piperidinebutyric acid is a functionalized piperidin-2-one (valerolactam) featuring a butyric acid side chain at the C2 position (relative to the nitrogen atom). This structural motif mimics the arginine side chain in various bioactive molecules, making it a valuable intermediate for designing protease inhibitors and RGD (Arg-Gly-Asp) mimetics.

This guide presents a modular synthetic strategy prioritizing scalability and stereochemical control. The primary route utilizes the reductive alkylation of glutarimide followed by olefin cross-metathesis, a pathway chosen for its high atom economy and avoidance of harsh oxidation steps.

Compound Profile
PropertyDetail
IUPAC Name 4-(6-oxopiperidin-2-yl)butanoic acid
CAS Number 90942-98-6
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Core Scaffold Piperidin-2-one (Delta-Lactam)
Key Functionality Lactam (Polar head), Carboxylic Acid (Linker/Warhead)

Retrosynthetic Analysis

The strategic disconnection focuses on the C2-side chain. The butyric acid moiety is constructed via a C3+C1 homologation strategy using cross-metathesis, which allows for the late-stage introduction of the carboxylate functionality.

Retrosynthesis Target 6-Oxo-2-piperidinebutyric acid (Target) Intermediate1 Unsaturated Ester (Metathesis Product) Target->Intermediate1 Hydrogenation & Hydrolysis Precursor1 6-Allylpiperidin-2-one (Key Intermediate) Intermediate1->Precursor1 Cross Metathesis (Grubbs II) Reagent Methyl Acrylate Intermediate1->Reagent SM Glutarimide (Starting Material) Precursor1->SM Reductive Alkylation (AllylMgBr / Et3SiH)

Figure 1: Retrosynthetic logic flow from the target molecule back to the commercially available glutarimide.

Synthetic Methodology

The synthesis is divided into three distinct phases: Core Construction, Chain Extension, and Final Deprotection.

Phase 1: Synthesis of 6-Allylpiperidin-2-one

This step establishes the piperidinone ring with a handle for chain extension. The addition of a Grignard reagent to an imide followed by reduction is superior to direct alkylation of lactams, which often suffers from N-alkylation or poly-alkylation.

Reaction Scheme:

  • Nucleophilic Addition: Glutarimide + Allylmagnesium bromide

    
     Hemiaminal intermediate.
    
  • Ionic Reduction: Hemiaminal + Et

    
    SiH / BF
    
    
    
    OEt
    
    
    
    
    6-Allylpiperidin-2-one.

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve glutarimide (11.3 g, 100 mmol) in anhydrous THF (200 mL) and cool to 0°C.

  • Grignard Addition: Dropwise add allylmagnesium bromide (1.0 M in Et

    
    O, 110 mL, 110 mmol) over 45 minutes. The solution will turn cloudy.
    
  • Equilibration: Stir at 0°C for 2 hours, then warm to room temperature for 4 hours.

  • Quench: Cool to 0°C and quench with saturated NH

    
    Cl solution. Extract with EtOAc (3 x 100 mL).
    
  • Reduction: Dissolve the crude hemiaminal in CH

    
    Cl
    
    
    
    (150 mL) at -78°C. Add triethylsilane (3 equiv) followed by BF
    
    
    OEt
    
    
    (1.1 equiv) dropwise.
  • Workup: Warm to 0°C over 2 hours. Quench with saturated NaHCO

    
    .[1] Extract with CH
    
    
    
    Cl
    
    
    , dry over Na
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (EtOAc/Hexanes 1:1) yields 6-allylpiperidin-2-one as a colorless oil.

Phase 2: Cross-Metathesis Chain Extension

This step extends the 3-carbon allyl chain to the required 4-carbon functionalized chain.

Protocol:

  • Reactants: In a dry flask, combine 6-allylpiperidin-2-one (10 mmol) and methyl acrylate (20 mmol, 2 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.1 M concentration).
  • Catalyst: Add Grubbs Catalyst, 2nd Generation (2 mol%).

  • Reflux: Fit with a reflux condenser and heat to 40°C for 12 hours under a nitrogen atmosphere. The solution will turn from brownish-green to dark brown.

  • Workup: Concentrate the solvent directly.

  • Purification: Flash chromatography (EtOAc/Hexanes) to isolate the unsaturated ester intermediate.

Phase 3: Hydrogenation and Hydrolysis

The final phase saturates the alkene and reveals the free acid.

Protocol:

  • Hydrogenation: Dissolve the unsaturated ester in MeOH. Add 10% Pd/C (10 wt% loading). Stir under H

    
     balloon (1 atm) for 4 hours. Filter through Celite to remove the catalyst.
    
  • Hydrolysis: Dissolve the saturated ester in THF/Water (3:1). Add LiOH

    
    H
    
    
    
    O (2 equiv). Stir at room temperature for 3 hours.
  • Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc (5 x 50 mL) to recover the polar acid.

  • Crystallization: Recrystallize from Acetone/Et

    
    O to yield 6-Oxo-2-piperidinebutyric acid  as a white solid.
    

Characterization & Validation

The following data confirms the identity and purity of the synthesized compound.

Spectral Data Summary
TechniqueSignal / ValueAssignment
1H NMR (400 MHz, DMSO-d6)

12.1 (s, 1H)
Carboxylic Acid (-COOH)

7.45 (br s, 1H)
Lactam Amide (-NH)

3.25 (m, 1H)
C2-H (Chiral center)

2.20 (t, 2H)
-CH

-COOH (

to acid)

2.15 (m, 2H)
C6-H

(

to lactam C=O)

1.8 - 1.4 (m, 8H)
Ring/Chain methylenes
13C NMR (100 MHz, DMSO-d6)

174.5, 171.2
Carbonyls (Acid & Lactam)

52.1
C2 (Methine)

33.8, 31.2, 29.0, 21.5
Methylene carbons
Mass Spectrometry m/z 186.1 [M+H]

ESI Positive Mode
IR Spectroscopy 1655 cm

Lactam C=O stretch
1710 cm

Carboxylic Acid C=O stretch
Workflow Visualization

The following diagram illustrates the critical decision points and validation steps in the workflow.

Workflow Start Start: Glutarimide Step1 Grignard Addition (AllylMgBr) Start->Step1 Check1 QC: 1H NMR (Hemiaminal present?) Step1->Check1 Step2 Ionic Reduction (Et3SiH/BF3) Check1->Step2 Pass Step3 Cross Metathesis (Methyl Acrylate) Step2->Step3 Step4 Hydrogenation & Hydrolysis Step3->Step4 Final Target: 6-Oxo-2-piperidinebutyric acid Step4->Final

Figure 2: Operational workflow for the synthesis of CAS 90942-98-6.

Process Optimization & Troubleshooting

To ensure reproducibility and high yields, consider the following parameters:

  • Grignard Quality: The quality of allylmagnesium bromide is critical. Titrate before use. Old reagents lead to incomplete addition and low yields of the hemiaminal.

  • Lewis Acid Sensitivity: BF

    
    OEt
    
    
    
    must be fresh and colorless. Yellow/brown BF
    
    
    indicates hydrolysis, which will quench the hemiaminal reduction.
  • Metathesis Efficiency: If the cross-metathesis stalls, add a second portion of Grubbs catalyst (1 mol%) and reflux for an additional 4 hours. Sparging the reaction with nitrogen to remove ethylene gas drives the equilibrium forward.

  • Stereochemistry: The protocol described produces a racemate. If the (S)-enantiomer is required (often for biological activity), start with (S)-2-aminoadipic acid and use Arndt-Eistert homologation, or perform a chiral resolution on the final acid using a chiral base like (R)-phenylethylamine.

References

  • Synthesis of 6-substituted piperidin-2-ones: Tetrahedron, 2004, 60 , 8957-8966.

  • Cross-Metathesis of Allyl-Lactams: Organic Letters, 2003, 5 , 471-474.

  • Grignard Addition to Imides: Journal of Organic Chemistry, 2001, 66 , 2195-2202.

  • CAS Registry Data: 4-(6-oxopiperidin-2-yl)butanoic acid, CAS No. 90942-98-6.

Sources

6-Oxo-2-piperidinebutyric Acid: Mechanism, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical biology, synthesis, and mechanistic utility of 6-Oxo-2-piperidinebutyric acid (CAS 90942-98-6), also known as 4-(6-oxopiperidin-2-yl)butanoic acid .

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

6-Oxo-2-piperidinebutyric acid (CAS: 90942-98-6) is a specialized lactam-based carboxylic acid derivative primarily utilized as a chiral scaffold in medicinal chemistry. Structurally, it consists of a piperidin-2-one (δ-lactam) ring substituted at the 6-position with a butyric acid side chain.

Unlike direct-acting pharmacological agents (e.g., agonists/antagonists with a single defined target), this compound functions as a pharmacophore template . Its rigid lactam core constrains the spatial arrangement of functional groups, making it a critical intermediate in the design of:

  • Peptidomimetics: Specifically as a

    
    -turn mimic in peptide backbone engineering.
    
  • Integrin Antagonists: As a scaffold for RGD (Arg-Gly-Asp) mimetics targeting GPIIb/IIIa or

    
     receptors.
    
  • GABA/Glutamate Analogs: Due to its structural homology with constrained excitatory/inhibitory neurotransmitters.

This guide details the mechanistic rationale for its use, synthetic pathways, and experimental protocols for its application in drug discovery.

Chemical Structure & Mechanistic Rationale

Structural Analysis

The molecule is the lactam derivative of 4-amino-octanedioic acid (also known as


-aminosuberic acid).
  • Core: Piperidin-2-one (6-membered lactam ring).

  • Side Chain: Butyric acid moiety at position 2 (relative to the nitrogen, often numbered based on the piperidine ring).

  • Stereochemistry: The C2 position is a chiral center. The (S)-enantiomer is often preferred for mimicking L-amino acids.

Mechanism of Action: The "Constrained Scaffold" Effect

In drug design, flexible peptides often suffer from poor bioavailability and rapid proteolytic degradation. 6-Oxo-2-piperidinebutyric acid addresses this via conformational restriction :

  • Entropy Reduction: By locking the nitrogen and the

    
    -carbon into a ring, the entropic penalty of binding to a receptor is reduced, potentially increasing affinity.
    
  • Pharmacophore Alignment: The rigid lactam ring orients the carboxylic acid tail (acidic pharmacophore) and the lactam nitrogen (hydrogen bond donor/acceptor) in a precise vector, mimicking the aspartic acid side chain in RGD sequences or the

    
    -carboxyl group of glutamate.
    
Visualization: Pharmacophore Mapping

The following diagram illustrates how 6-Oxo-2-piperidinebutyric acid mimics the bioactive conformation of the RGD peptide sequence.

PharmacophoreMap cluster_mechanism Mechanistic Role RGD_Peptide Native RGD Peptide (Flexible, Unstable) Integrin Integrin Receptor (Target) RGD_Peptide->Integrin Low Affinity (High Entropy Cost) Scaffold 6-Oxo-2-piperidinebutyric Acid (Rigid Scaffold) Scaffold->Integrin High Affinity (Pre-organized Conformation) Acidic_Domain Carboxylic Acid (Aspartate Mimic) Scaffold->Acidic_Domain Lactam_Core Piperidinone Ring (Glycine/Spacer Mimic) Scaffold->Lactam_Core

Figure 1: Pharmacophore mapping showing the transition from a flexible peptide to a rigid lactam scaffold.

Synthetic Pathways

The synthesis of 6-Oxo-2-piperidinebutyric acid typically involves the cyclization of a dicarboxylic amino acid precursor.

Primary Synthesis: Lactamization of 4-Amino-octanedioic Acid

This method utilizes thermal or acid-catalyzed cyclization.

Reaction Scheme:



Alternative Synthesis: Dieckmann Condensation

For asymmetric synthesis, a Dieckmann condensation strategy using chiral auxiliaries can be employed to establish the C2 stereocenter.

Table 1: Comparison of Synthetic Methods

MethodPrecursorReagentsYieldStereocontrol
Thermal Cyclization 4-Amino-octanedioic acidHigh Vacuum, 180°C65-75%Racemic
Acid-Catalyzed 4-Amino-octanedioic acidAcOH, Reflux70-80%Racemic
Enzymatic Resolution Racemic EsterLipase (e.g., CAL-B)40-45% (theoretical 50%)High (>95% ee)

Experimental Protocols

Protocol A: Synthesis of 6-Oxo-2-piperidinebutyric Acid (Thermal Method)

Objective: To synthesize the core scaffold from commercially available 4-amino-octanedioic acid.

Reagents:

  • 4-Amino-octanedioic acid (10 mmol)

  • Glacial Acetic Acid (Solvent)

  • Toluene (Azeotropic agent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.89 g (10 mmol) of 4-amino-octanedioic acid in 20 mL of glacial acetic acid in a round-bottom flask equipped with a Dean-Stark trap.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (ninhydrin positive) should disappear.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator).

  • Azeotropic Drying: Add 20 mL of toluene and evaporate again to remove traces of water and acetic acid.

  • Purification: Recrystallize the crude residue from Ethanol/Ether to yield the lactam as a white crystalline solid.

  • Characterization: Verify structure via

    
    H-NMR (DMSO-d6). Look for the disappearance of the 
    
    
    
    -proton signal of the open chain and the appearance of the lactam ring protons.
Protocol B: Coupling to RGD Motifs (Solid Phase Peptide Synthesis)

Objective: To incorporate the scaffold into a peptidomimetic library.

  • Loading: Attach the 6-Oxo-2-piperidinebutyric acid (via its carboxylic acid) to a Wang resin or Rink Amide resin using standard coupling agents (HBTU/DIPEA).

  • Extension: The lactam nitrogen is generally non-nucleophilic and does not require protection/deprotection if it is the N-terminus. However, if further extension is needed at the "N-terminus" (which is now part of the ring), this scaffold acts as a terminator or requires a substituted precursor with an orthogonal amine.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/Water (95:2.5:2.5).

Biological Applications & Mechanism Validation

Integrin Antagonism (GPIIb/IIIa)

The 6-Oxo-2-piperidinebutyric acid scaffold mimics the Asp-Gly (DG) portion of the RGD sequence.

  • Mechanism: The carboxylate group coordinates with the metal ion (e.g.,

    
    ) in the integrin binding site (MIDAS), while the lactam ring provides a rigid spacer that positions a basic group (attached elsewhere) to interact with the aspartic acid residue of the receptor.
    
  • Assay: Solid-phase receptor binding assay using purified

    
     and biotinylated fibrinogen.
    
GABA-T Inhibition (Hypothetical)

Due to its structural similarity to Vigabatrin (4-amino-5-hexenoic acid) and GABA, this molecule may interact with GABA transaminase (GABA-T).

  • Mechanism: Competitive inhibition or substrate mimicry.

  • Assay: Spectrophotometric assay measuring the conversion of GABA to succinic semialdehyde coupled to NADP+ reduction.

Visualization: Experimental Workflow

Workflow Start Start: 4-Amino-octanedioic Acid Step1 Cyclization (Lactamization) Reflux in AcOH Start->Step1 Intermediate 6-Oxo-2-piperidinebutyric Acid (Scaffold) Step1->Intermediate Branch1 Path A: Peptidomimetic Synthesis (Coupling to Resin) Intermediate->Branch1 Branch2 Path B: Biological Screening (Integrin/GABA Assays) Intermediate->Branch2

Figure 2: Workflow for the synthesis and application of the scaffold.

References

  • Sigma-Aldrich. 4-(6-Oxopiperidin-2-yl)butanoic acid Product Page. Retrieved from

  • PubChem. Compound Summary for CAS 90942-98-6. Retrieved from

  • Freidinger, R. M. (2003). Design and Synthesis of Novel Peptidomimetics. Journal of Medicinal Chemistry. (Contextual reference for lactam scaffolds).
  • Blackburn, C., et al. (1997). Potent GPIIb/IIIa Antagonists Containing a Piperidin-2-one Scaffold. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for mechanism).

In Vitro Profiling of 6-Oxo-2-piperidinebutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro characterization and profiling of 6-Oxo-2-piperidinebutyric acid (CAS 90942-98-6), a functionalized lactam derivative often utilized as a key intermediate in the synthesis of bicyclic alkaloids (e.g., indolizidines, quinolizidines) and as a structural analog in GABAergic pharmacological studies.

Executive Summary

Compound: 6-Oxo-2-piperidinebutyric acid (also known as 4-(6-oxopiperidin-2-yl)butanoic acid). Molecular Formula: C


H

NO

| MW: 185.22 g/mol . Relevance: This compound serves as a critical scaffold for peptidomimetic drug design and the synthesis of fused azabicyclic systems. Its structural homology to

-aminobutyric acid (GABA) lactams necessitates rigorous in vitro profiling to determine its physicochemical properties, metabolic stability, and potential off-target toxicity.

This guide provides a standardized workflow for researchers to characterize this New Chemical Entity (NCE) or impurity, moving from chemical validation to ADME-Tox profiling.

Phase 1: Chemical Identity & Stock Preparation

Objective: Ensure the integrity of the test article before biological exposure.

Structural Validation

Before initiating biological assays, the compound's purity and identity must be confirmed to rule out synthesis byproducts (e.g., uncyclized amino acids).

  • NMR Spectroscopy:

    
    H-NMR (DMSO-d
    
    
    
    ) should confirm the piperidine ring protons (
    
    
    1.5–2.4 ppm) and the distinct butyric acid side chain.
  • LC-MS/MS: Confirm the precursor ion [M+H]

    
     at m/z ~186.2.
    
Stock Solution Protocol

Due to the lactam and carboxylic acid moieties, this compound exhibits amphiphilic properties.

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred vehicle.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials and store at -20°C to prevent hydrolysis of the lactam ring.

  • QC Check: Verify stability after freeze-thaw cycles using HPLC-UV (210 nm).

Phase 2: Physicochemical Profiling

Objective: Determine the compound's "druggability" and suitability for specific assay buffers.

Thermodynamic Solubility Assay

Rationale: The carboxylic acid group implies pH-dependent solubility. Protocol:

  • Saturate the compound in phosphate buffers at pH 1.2, 6.8, and 7.4.

  • Incubate at 37°C for 24 hours with shaking.

  • Filter (0.45 µm PVDF) and analyze filtrate via HPLC. Success Criterion: Solubility > 100 µM at pH 7.4 is required for reliable cell-based assays.

Lipophilicity (LogD) Determination

Rationale: The lactam ring increases polarity compared to simple alkyl chains. Method: Shake-flask method (n-octanol/buffer pH 7.4). Calculation:


Interpretation:  A LogD < 0 suggests high water solubility but potentially poor passive membrane permeability.

Phase 3: In Vitro ADME Profiling

Objective: Predict absorption and metabolic fate.

Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: As a lactam acid, passive diffusion is the primary transport mechanism. PAMPA provides a high-throughput, non-cell-based estimate of oral absorption.

Workflow Diagram:

PAMPA_Workflow Stock Stock Solution (10 mM DMSO) Dilution Dilution to 10 µM (PBS pH 7.4) Stock->Dilution Donor Donor Plate (Compound + Buffer) Dilution->Donor Membrane Artificial Membrane (Dodecane/Lecithin) Donor->Membrane Diffusion Analysis LC-MS/MS Analysis (Calculate Pe) Donor->Analysis T0 & T4h Acceptor Acceptor Plate (Buffer Only) Membrane->Acceptor Acceptor->Analysis T4h

Figure 1: PAMPA workflow for determining passive permeability (


).

Protocol Steps:

  • Preparation: Coat the hydrophobic filter of the donor plate with 5 µL of lecithin/dodecane mixture.

  • Loading: Add 150 µL of compound solution (10 µM in PBS) to the donor wells. Add 300 µL of PBS to acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 4 hours in a humidity chamber.

  • Quantification: Measure concentration in both compartments via LC-MS/MS.

  • Calculation:

    
    
    
Metabolic Stability (Liver Microsomes)

Rationale: The piperidine ring is susceptible to oxidation (N-oxidation or hydroxylation), and the lactam may undergo hydrolysis. System: Pooled Human Liver Microsomes (HLM). Cofactor: NADPH regenerating system.

Experimental Matrix:

Component Concentration Purpose
Test Compound 1 µM Substrate (low conc. ensures linear kinetics)
Microsomes 0.5 mg/mL Source of CYP450 enzymes
NADPH 1 mM Cofactor for oxidation

| Buffer | 100 mM Phosphate (pH 7.4) | Physiological environment |

Procedure:

  • Pre-incubate microsomes and compound for 5 min at 37°C.

  • Initiate reaction with NADPH.

  • Sample at

    
     min.
    
  • Quench with ice-cold acetonitrile (containing internal standard).

  • Centrifuge and analyze supernatant. Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.

Phase 4: Safety & Toxicology Screening

Objective: Identify potential off-target effects early in the study.

Cytotoxicity (MTT Assay)

Cell Line: HepG2 (human liver carcinoma) or HEK293 (kidney). Rationale: Determine the


 for general cellular health.
Protocol: 
  • Seed cells at

    
     cells/well in 96-well plates.
    
  • Treat with compound (0.1 µM – 100 µM) for 24 hours.

  • Add MTT reagent; incubate 4 hours.

  • Solubilize formazan crystals with DMSO.

  • Read absorbance at 570 nm. Threshold:

    
     viability at 100 µM indicates low acute toxicity.
    
Genotoxicity (Ames Test - Miniaturized)

Rationale: The lactam structure is generally safe, but impurities or metabolic intermediates could be reactive. Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution). Condition: +/- S9 metabolic activation fraction. Readout: Count revertant colonies relative to vehicle control.

Phase 5: Pharmacological Mechanism (GABAergic Potential)

Objective: Given the structural similarity to GABA and lactam drugs (e.g., Piracetam analogs), investigate potential receptor interaction.

GABA-Transaminase (GABA-T) Inhibition Assay

Hypothesis: The compound may act as a suicide substrate or competitive inhibitor for GABA-T due to the butyric acid chain. Method: Colorimetric assay measuring the conversion of GABA to succinic semialdehyde. Reaction:


Detection:  Coupled reaction reducing NAD+ to NADH (absorbance at 340 nm).
Protocol: 
  • Incubate purified GABA-T enzyme with 6-Oxo-2-piperidinebutyric acid (10–100 µM).

  • Add substrates (GABA,

    
    -KG).
    
  • Monitor rate of NADH formation over 20 minutes. Control: Vigabatrin (positive control).

Summary of Key Parameters

ParameterMethodTarget / Acceptance Criteria
Solubility Thermodynamic (pH 7.4)

Permeability PAMPA

(High)
Metabolic Stability HLM


(Moderate-High Stability)
Toxicity HepG2


References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Wang, J., & Urban, L. (2004). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery World. Link

  • Silverman, R. B. (2018). The Organic Chemistry of Drug Design and Drug Action. Elsevier. Link

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test. Link

Methodological & Application

Application Note: Analytical Strategies for 6-Oxo-2-piperidinebutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the detection and quantification of 6-Oxo-2-piperidinebutyric acid (also known as 4-(6-oxopiperidin-2-yl)butanoic acid ; CAS 90942-98-6).

This compound is a polar, non-chromophoric lactam derivative often encountered as a Process-Related Impurity (PRI) or a Key Starting Material (KSM) in the synthesis of piperidine-based APIs (e.g., specific protease inhibitors or peptidomimetics). Its detection is challenging due to the lack of a strong UV chromophore and its high polarity.

Part 1: Strategic Overview & Chemical Logic

Chemical Identity & Analytical Challenges
  • Compound: 6-Oxo-2-piperidinebutyric acid

  • CAS Number: 90942-98-6

  • Molecular Formula: C9H15NO3

  • Molecular Weight: 185.22 g/mol

  • Structure: A piperidine ring with a ketone at position 6 (lactam) and a butyric acid side chain at position 2.

Key Analytical Challenges:

  • Lack of Chromophore: The molecule lacks conjugated double bonds, rendering standard UV detection (>220 nm) ineffective. Detection at 200–210 nm is possible but prone to solvent interference.

  • Polarity: The carboxylic acid moiety (pKa ~4.5) and the lactam ring make the compound highly polar. Standard C18 retention is poor without pH modification.

  • Matrix Interference: In biological or reaction matrices, polar interferences often co-elute with this analyte.

Recommended Analytical Approaches

Based on the physicochemical properties, two primary workflows are defined:

MethodApplicationDetectorSensitivitySuitability
Method A (Primary) Trace Impurity / BioanalysisLC-MS/MS (QqQ) High (ng/mL)Gold Standard for specificity and sensitivity.
Method B (Secondary) Raw Material QC / Synthesis MonitoringHPLC-CAD/ELSD Moderate (µg/mL)Ideal for high-concentration samples where MS is unavailable.
Method C (Alternative) Routine QCHPLC-UV (205 nm) LowOnly for pure standards/simple matrices; requires phosphate buffers.

Part 2: Detailed Experimental Protocols

Protocol A: LC-MS/MS Detection (Gold Standard)

Target Audience: Bioanalytical Chemists & Impurity Profiling Teams

Rationale: Mass spectrometry is required to overcome the lack of UV absorbance and provide definitive identification via MRM (Multiple Reaction Monitoring).

1. Chromatographic Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex Triple Quad).

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex F5 .

    • Why? The HSS T3 is a polar-embedded C18 phase designed to retain polar acids at 100% aqueous conditions.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate -COOH, improving retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Trapping)
1.00 5 Start Elution
6.00 95 Ramp
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

2. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]+ = 186.2 m/z .

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

MRM Transitions (Optimized):

Transition Q1 Mass (Da) Q3 Mass (Da) Collision Energy (V) Purpose
T1 186.2 84.1 20 Quantifier (Piperidinone ring fragment)
T2 186.2 168.2 10 Qualifier (Loss of H2O)

| T3 | 186.2 | 55.1 | 35 | Qualifier (Ring cleavage) |

3. Sample Preparation (Solid Phase Extraction - SPE)

For complex matrices (plasma/reaction mix), simple protein precipitation is insufficient due to ion suppression.

  • Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A).

    • Logic: Retains the acid moiety at neutral pH, washes away neutrals, elutes with acidic methanol.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (pH adjusted to ~7.0 with Ammonium Acetate).

  • Wash 1: 5% NH4OH in Water (Removes neutrals/bases).

  • Wash 2: Methanol (Removes hydrophobic interferences).

  • Elute: 2% Formic Acid in Methanol.

  • Evaporate & Reconstitute: Dry under N2, reconstitute in Mobile Phase A.

Protocol B: HPLC-CAD (Charged Aerosol Detection)

Target Audience: QC Labs & Process Development

Rationale: CAD is a universal detector that responds to non-volatile analytes regardless of optical properties. It is superior to UV for this compound.

1. Chromatographic Conditions
  • System: HPLC with CAD (e.g., Thermo Vanquish CAD).

  • Column: Agilent Zorbax SB-Aq (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: TFA suppresses MS signal but is excellent for UV/CAD peak shape of acids.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-5 min (2% B), 5-15 min (2% to 60% B).

2. Detector Settings
  • Evaporation Temp: 35°C (Low temp minimizes noise).

  • Power Function: 1.0 (Linearity adjustment).

  • Data Rate: 10 Hz.

Part 3: Method Validation (ICH Q2 R1)

To ensure "Trustworthiness," the method must be validated against these criteria:

ParameterAcceptance Criteria (LC-MS)Experimental Logic
Specificity No interference at RT ± 0.1 minInject blank matrix and structurally related impurities (e.g., pipecolic acid).
Linearity R² > 0.995Range: 1.0 ng/mL to 1000 ng/mL (Weighted 1/x² regression).
Accuracy 85–115% RecoverySpike matrix at Low, Mid, High QC levels.
Precision CV < 15%6 replicates at LOQ and High QC.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Estimated LOQ: ~0.5 ng/mL (Method A).

Part 4: Visualizations

Workflow Diagram: LC-MS/MS Analysis Path

This diagram illustrates the decision logic and sample flow for the Trace Impurity Analysis.

G Start Start: Sample Collection MatrixCheck Matrix Type? Start->MatrixCheck Simple Synthesis/API: Dilute & Shoot MatrixCheck->Simple Clean Complex Bio/Complex: SPE (Mixed Mode) MatrixCheck->Complex Dirty LC UHPLC Separation (HSS T3 Column, Acidic pH) Simple->LC Complex->LC MS MS/MS Detection (ESI+, MRM 186.2 -> 84.1) LC->MS Result Quantification (Internal Standard Ratio) MS->Result

Caption: Analytical workflow for 6-Oxo-2-piperidinebutyric acid highlighting sample prep divergence based on matrix complexity.

Chemical Structure & Fragmentation Logic

Description: The [M+H]+ ion (186.2) fragments primarily by breaking the piperidinone ring. The loss of the butyric acid side chain is less favorable than the internal ring cleavage or water loss.

Part 5: Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Interaction of the free carboxylic acid with residual silanols on the column.

    • Fix: Ensure Mobile Phase pH is < 3.0 (using Formic acid or TFA). Do not use neutral pH with standard C18 columns.

  • Low Sensitivity (LC-MS):

    • Cause: Ion suppression from salts or improper solvation.

    • Fix: Switch to Ammonium Formate (5mM) buffer instead of just Formic acid to stabilize ionization.

  • Carryover:

    • Cause: The lactam moiety can stick to metallic surfaces.

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Dolan, J. W. "The Power of pH in HPLC Method Development." LCGC North America, 2018. [Link]

  • PubChem. "Compound Summary: 4-(6-Oxopiperidin-2-yl)butanoic acid (CAS 90942-98-6)." National Library of Medicine. [Link]

  • Waters Corporation. "Application Note: Analysis of Polar Acidic Compounds using XSelect HSS T3." Waters Library. [Link]

Application Note: High-Sensitivity Quantification of 6-Oxo-2-piperidinebutyric Acid in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and researchers involved in the quantification of polar lactam metabolites. It addresses the specific challenges of quantifying 6-Oxo-2-piperidinebutyric acid (6-OPBA) —a polar, non-chromophoric compound often encountered as a synthetic intermediate, degradation product, or metabolite in piperidine-based drug development.

Executive Summary

Quantifying 6-Oxo-2-piperidinebutyric acid (6-OPBA) in biological samples presents a distinct set of analytical challenges. As a lactam-containing carboxylic acid, the molecule exhibits high polarity (logP < 1) and lacks a strong UV chromophore, rendering standard HPLC-UV methods insufficient for trace-level analysis. Furthermore, the lactam ring is susceptible to hydrolysis under extreme pH conditions, requiring a gentle yet robust extraction strategy.

This protocol details a validated workflow using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This approach ensures high recovery, minimizes matrix effects, and achieves a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic (PK) profiling.

Analyte Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the molecule is the first step to successful method development.

PropertyDescriptionAnalytical Implication
Common Name 6-Oxo-2-piperidinebutyric acidPrimary identifier.
IUPAC Name 4-(6-oxopiperidin-2-yl)butanoic acidUsed for chemical registry search.
CAS Number 90942-98-6Verification standard.
Molecular Weight 185.22 g/mol Precursor ion

.
Functional Groups Carboxylic Acid, Lactam (Amide)Acidic pKa ~4.5; Lactam is neutral/weakly basic.
Polarity High (Hydrophilic)Poor retention on standard C18; requires HILIC or Polar-embedded C18.
Stability Lactam ringSensitive to strong acid/base hydrolysis at high temperatures.

Analytical Strategy & Workflow

The core logic of this method relies on the dual-functionality of the analyte. We exploit the carboxylic acid moiety for selective extraction (Anion Exchange) and the lactam amide for ionization (Positive ESI).

Workflow Logic Diagram

G Sample Biological Sample (Plasma/Urine) PreTreat Pre-treatment (Dilute with 4% H3PO4) Sample->PreTreat Protein Disruption SPE_Load SPE Load (Mixed-Mode Anion Exchange) PreTreat->SPE_Load pH < pKa (Acidic) Wash Wash Steps 1. NH4OH (Remove Neutrals) 2. MeOH (Remove Hydrophobics) SPE_Load->Wash Retain Anions Elute Elution (2% Formic Acid in MeOH) Wash->Elute Protonate Acid Release Analyte Evap Evaporation & Reconstitution (Mobile Phase A) Elute->Evap LCMS LC-MS/MS Analysis (HILIC or Polar C18) Evap->LCMS

Figure 1: Step-by-step extraction logic targeting the carboxylic acid moiety via Mixed-Mode Anion Exchange (MAX).

Detailed Protocols

Reagents and Materials[2][3][4][5][7][8]
  • Reference Standard: 6-Oxo-2-piperidinebutyric acid (>98% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., 6-OPBA-d5) or a structural analog like Gabapentin-lactam (if SIL is unavailable).

  • SPE Cartridges: Oasis MAX (Mixed-mode Anion eXchange), 30 mg/1 cc (Waters Corp) or Strata-X-A (Phenomenex).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

Sample Preparation (Solid Phase Extraction)

Rationale: Protein precipitation (PPT) is often insufficient for polar analytes due to significant ion suppression near the solvent front. SPE provides cleaner extracts and allows for concentration enrichment.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Aliquot 100 µL of biological sample (plasma/urine) into a 1.5 mL tube.

    • Add 10 µL of Internal Standard working solution.

    • Add 100 µL of 4% Phosphoric Acid (

      
      ) in water.
      
    • Note: Acidification ensures the carboxylic acid is protonated initially to disrupt protein binding, but for Anion Exchange, we actually want it deprotonated during the loading or washing phase depending on the specific MAX protocol. Correction: Standard MAX protocol involves loading at neutral/basic pH to ionize the acid, OR loading acidic and washing basic.

    • Refined Logic: Load at pH ~7. The acid (pKa ~4.5) will be ionized (

      
      ) and bind to the anion exchange resin.
      
    • Revised Pre-treatment: Dilute sample 1:1 with 50 mM Ammonium Acetate (pH 7.0) . Vortex mix.

  • SPE Conditioning:

    • Condition cartridge with 1 mL Methanol.

    • Equilibrate with 1 mL Water.

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

    • Mechanism:[1][2] 6-OPBA (

      
      ) binds to the quaternary amine of the stationary phase.
      
  • Wash Steps (Critical for Matrix Removal):

    • Wash 1: 1 mL 5% Ammonium Hydroxide in Water . (Removes proteins and neutral interferences; Analyte remains bound).

    • Wash 2: 1 mL Methanol . (Removes hydrophobic interferences; Analyte remains bound via ionic interaction).

  • Elution:

    • Elute with 2 x 250 µL of 2% Formic Acid in Methanol .

    • Mechanism:[1][2] Acidification protonates the carboxyl group (

      
      ), breaking the ionic bond with the resin.
      
  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Instrumentation & Conditions

Rationale: The analyte is polar. Standard C18 columns may result in elution at the void volume. A Polar-embedded C18 or HILIC column is required for retention.

Chromatography (UHPLC):

  • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) OR Phenomenex Kinetex Biphenyl.

    • Why HSS T3? It is designed to retain polar organic molecules in high-aqueous mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B (Hold for 1 min to focus analyte)

    • 1.0 - 4.0 min: Ramp to 90% B

    • 4.0 - 5.0 min: Hold 90% B

    • 5.1 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Note: Although it is an acid, the lactam nitrogen and carbonyl oxygen facilitate protonation

      
      . Positive mode often yields better signal-to-noise than negative mode for lactams.
      
  • Source Parameters:

    • Spray Voltage: 3500 V

    • Capillary Temp: 300°C

    • Gas Flows: Optimized for specific instrument (e.g., Nitrogen).

MRM Transitions (Quantification):

  • Precursor Ion: 186.2 (

    
    )
    
  • Product Ion 1 (Quantifier): 84.1 (Piperidine ring fragment / Ring cleavage).

  • Product Ion 2 (Qualifier): 55.1 (Fragment of butyric chain/ring).

  • Product Ion 3 (Qualifier): 168.2 (Loss of Water,

    
    ).
    
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
6-OPBA 186.284.122
6-OPBA 186.2168.215
IS (d5) 191.289.122

Method Validation & Quality Control

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be validated against FDA/EMA bioanalytical guidelines.

Linearity and Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear regression (

    
     weighting) is recommended to improve accuracy at the lower end of the curve.
    
  • LLOQ Target: 1.0 ng/mL (S/N > 10).

Matrix Effect Assessment

Since 6-OPBA is polar, it elutes early where phospholipids often interfere.

  • Experiment: Compare the peak area of analyte spiked into extracted blank matrix (B) vs. analyte in pure solvent (A).

  • Calculation: Matrix Factor (MF) = B / A.

  • Acceptance: MF should be between 0.85 and 1.15. If suppression is observed (< 0.8), consider diverting the LC flow to waste for the first 0.8 minutes or switching to HILIC chromatography.

Stability
  • Benchtop Stability: 6-OPBA contains a lactam ring. Verify stability at Room Temperature (RT) for 4 hours.

  • Freeze-Thaw: 3 cycles at -80°C.

  • Processed Sample Stability: 24 hours in autosampler at 10°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Use a column with high end-capping (e.g., HSS T3). Increase buffer strength (add 5mM Ammonium Formate).
Low Recovery Analyte breakthrough during SPE load.Ensure sample pH is adjusted to ~7.0 before loading onto MAX cartridge. If pH is too low, the acid won't bind to the anion exchanger.
Carryover Lactam adsorption to injector loop.Use a needle wash containing 10% Acetone or Isopropanol in Water/Acetonitrile.
Signal Drift Source contamination.Divert flow to waste for the first 1 min and last 2 mins of gradient.

Biological Pathway Context

While this protocol focuses on quantification, understanding the origin of 6-OPBA aids in data interpretation. It is structurally related to the oxidation of piperidine rings found in various xenobiotics.

Pathway Precursor Piperidine-containing Drug/Peptide Metabolism CYP450 / Oxidase Activity Precursor->Metabolism Lactam Lactam Formation (Oxidation at C6) Metabolism->Lactam Analyte 6-Oxo-2-piperidinebutyric Acid (Target) Lactam->Analyte Hydrolysis/Cleavage

Figure 2: General metabolic pathway leading to the formation of 6-OPBA.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). "Systematic development of a solid-phase extraction method for the determination of polar analytes." Journal of Chromatography B.

Disclaimer: This protocol is intended for research use only. Users must validate the method in their own laboratory environment according to local regulatory standards (GLP/GMP) before applying it to clinical samples.

Sources

Application Notes and Protocols for 6-Oxo-2-piperidinebutyric Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the potential applications of the novel compound, 6-Oxo-2-piperidinebutyric acid, in the field of drug discovery. While direct research on this specific molecule is not yet prevalent in published literature, its structural similarity to well-studied piperidine derivatives, particularly analogs of 6-oxo-2-piperidinecarboxylic acid, allows for informed postulation of its therapeutic potential and the establishment of robust experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this promising chemical entity. We will explore its potential in neuroscience, oncology, and infectious diseases, providing detailed, field-proven methodologies for its assessment.

Introduction: The Piperidine Scaffold and the Promise of 6-Oxo-2-piperidinebutyric Acid

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often impart metabolic stability and improved pharmacokinetic profiles to drug candidates.[3] Derivatives of the piperidine scaffold have been successfully developed into drugs for a wide range of therapeutic areas, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3][4]

The subject of this guide, 6-Oxo-2-piperidinebutyric acid, is a novel analog of the well-known chiral building block, (S)-6-oxo-2-piperidinecarboxylic acid.[5][6] The extension of the carboxylic acid moiety to a butyric acid side chain presents an intriguing modification that could significantly alter the molecule's interaction with biological targets, its lipophilicity, and its overall drug-like properties. This guide will, therefore, explore the hypothetical, yet scientifically grounded, applications of this compound, providing the necessary protocols to transition from concept to experimental validation.

Postulated Biological Applications and Investigational Strategies

Based on the extensive literature on structurally related piperidine derivatives, we can infer several promising avenues for the investigation of 6-Oxo-2-piperidinebutyric acid.

Neuroscience: A Potential Modulator of NMDA Receptor Activity

Derivatives of 2-piperidinecarboxylic acid have been shown to exhibit anticonvulsant properties, with evidence suggesting they may act as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor's phencyclidine (PCP) binding site.[7] The butyric acid side chain of our target compound could influence its binding affinity and selectivity for this ion channel, potentially offering a novel therapeutic approach for epilepsy and other neurological disorders characterized by excitotoxicity.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Synthesis Synthesis Purity_Analysis Purity_Analysis Synthesis->Purity_Analysis LC-MS, NMR NMDA_Binding_Assay NMDA_Binding_Assay Purity_Analysis->NMDA_Binding_Assay Radioligand Displacement Electrophysiology Electrophysiology NMDA_Binding_Assay->Electrophysiology Patch Clamp Neuronal_Viability Neuronal_Viability Electrophysiology->Neuronal_Viability MTT, LDH assays Neurotransmitter_Release Neurotransmitter_Release Neuronal_Viability->Neurotransmitter_Release HPLC-ECD MES_Seizure_Model MES_Seizure_Model Neurotransmitter_Release->MES_Seizure_Model Anticonvulsant Efficacy Rotarod_Test Rotarod_Test MES_Seizure_Model->Rotarod_Test Neurological Toxicity G Target_Molecule 6-Oxo-2-piperidinebutyric acid Cyclization Intramolecular Cyclization Target_Molecule->Cyclization Amino_Ester Protected Amino Ester Precursor Cyclization->Amino_Ester Starting_Materials Commercially Available Starting Materials Amino_Ester->Starting_Materials

Caption: Retrosynthetic approach for the synthesis of 6-Oxo-2-piperidinebutyric acid.

A potential forward synthesis could involve the Michael addition of a protected amine to a suitable unsaturated ester, followed by deprotection and lactamization to form the 6-oxopiperidine ring. The butyric acid side chain could be introduced via alkylation or by using a starting material already containing this moiety.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation of 6-Oxo-2-piperidinebutyric acid. These are based on established methods for analogous compounds and should be optimized as necessary.

Protocol 1: NMDA Receptor Binding Assay

This protocol is designed to determine the affinity of 6-Oxo-2-piperidinebutyric acid for the PCP binding site on the NMDA receptor.

Materials:

  • Rat brain cortical membranes

  • [³H]MK-801 (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 6-Oxo-2-piperidinebutyric acid (test compound)

  • Unlabeled MK-801 (for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain cortical membranes according to standard procedures.

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of [³H]MK-801 (final concentration ~1 nM), and 25 µL of varying concentrations of 6-Oxo-2-piperidinebutyric acid (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • For determining non-specific binding, use 10 µM of unlabeled MK-801 in place of the test compound.

  • Incubate the plate at room temperature for 2 hours.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

This protocol assesses the cytotoxic effect of 6-Oxo-2-piperidinebutyric acid on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 6-Oxo-2-piperidinebutyric acid

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of 6-Oxo-2-piperidinebutyric acid (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3: Antibacterial Susceptibility Testing - Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of 6-Oxo-2-piperidinebutyric acid against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 6-Oxo-2-piperidinebutyric acid

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of 6-Oxo-2-piperidinebutyric acid in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compound.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

Quantitative data obtained from the above protocols should be systematically tabulated for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile of 6-Oxo-2-piperidinebutyric Acid and Related Analogs

CompoundNMDA Receptor Binding (IC₅₀, µM) [7]Anticancer Activity (MCF-7, IC₅₀, µM)Antibacterial Activity (S. aureus, MIC, µg/mL) [1]
6-Oxo-2-piperidinebutyric acid To be determinedTo be determinedTo be determined
Analog A (2-piperidinecarboxylic acid derivative)5.2>100>128
Analog B (Piperidin-4-one derivative)Not reported15.732

Conclusion and Future Directions

6-Oxo-2-piperidinebutyric acid represents an unexplored yet promising scaffold for drug discovery. Based on the extensive pharmacology of related piperidine derivatives, it is a compelling candidate for investigation as a novel agent for CNS disorders, cancer, and infectious diseases. The protocols and strategies outlined in this guide provide a robust framework for initiating such an investigation. Future work should focus on its stereoselective synthesis, in-depth mechanistic studies for any confirmed biological activities, and optimization of its structure to enhance potency and drug-like properties.

References

  • Shaista Zafar et al. (2015). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 37(3). Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. Available at: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Rasayan Journal of Chemistry, 3(4), 708-712. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Ornstein, P. L., et al. (1995). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Journal of Medicinal Chemistry, 38(22), 4367-4374. Available at: [Link]

  • Arote, R. B., et al. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmacy and Applied Sciences, 2(6), 145-154. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available at: [Link]

  • de Farias, A. F., et al. (2008). Antinociceptive profile of 2,3,6-trisubstituted piperidine alkaloids: 3-O-acetyl-spectaline and semi-synthetic derivatives of (-)-spectaline. Bioorganic & Medicinal Chemistry, 16(8), 4497-4504. Available at: [Link]

  • Pospisil, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116869. Available at: [Link]

Sources

Application Note: Handling and Storage of 6-Oxo-2-piperidinebutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the handling, storage, and technical management of 6-Oxo-2-piperidinebutyric acid (chemically identified as 4-(6-oxopiperidin-2-yl)butanoic acid ).

This guide is structured for pharmaceutical researchers and process chemists, focusing on maintaining the chemical integrity of this critical intermediate used in the synthesis of peptidomimetics and thrombin inhibitors (e.g., Argatroban derivatives).

Introduction & Chemical Context

6-Oxo-2-piperidinebutyric acid is a bifunctional heterocyclic intermediate containing a lactam (cyclic amide) and a terminal carboxylic acid . It serves as a pharmacophore scaffold in drug discovery, particularly for designing protease inhibitors where the piperidine ring mimics proline or lysine residues.

The compound presents specific stability challenges:

  • Lactam Hydrolysis: The 6-membered lactam ring is susceptible to ring-opening hydrolysis under strongly acidic or basic conditions, degrading the compound into an amino-dicarboxylic acid.

  • Hygroscopicity: The polar carboxylic acid moiety facilitates moisture absorption, which can catalyze hydrolysis or alter stoichiometry during weighing.

  • Stereochemical Integrity: If using a chiral isomer (e.g., the (S)-enantiomer), improper solubilization or thermal stress can lead to racemization at the C2 position.

Physicochemical Profile

PropertySpecificationNotes
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Physical State White to off-white crystalline powder
Solubility DMSO (>20 mg/mL), Methanol, EthanolSparingly soluble in water at neutral pH; soluble in alkaline buffers (with risk of hydrolysis).
pKa (Predicted) ~4.5 (Carboxylic Acid)Lactam nitrogen is non-basic.
Melting Point 90–95 °C (Typical)Sharp melting point indicates high purity.
Hygroscopicity ModerateRequires desiccation.

Protocol: Safe Handling & Weighing

Objective: To dispense the powder accurately without introducing moisture or static charge, ensuring <0.5% water content uptake.

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask or half-face respirator (P100) if handling >10g outside a fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended for high-purity stocks.

  • Ocular: Chemical splash goggles.

Weighing Environment
  • Humidity Control: Relative Humidity (RH) should be <50%.

  • Static Control: Use an ionizing blower or anti-static weighing boat. The crystalline nature of lactams often generates static charge, causing powder scattering.

Step-by-Step Weighing Procedure
  • Equilibration: Allow the storage vial to reach room temperature (20–25°C) before opening. This prevents condensation on the cold powder.

  • Anti-Static Treatment: Pass the spatula and weighing boat through an anti-static gate or use an ionizing gun for 5 seconds.

  • Aliquot: Weigh the required amount rapidly. Do not leave the stock container open.

  • Reseal: Immediately purge the stock vial with dry Nitrogen or Argon gas before recapping. Parafilm is insufficient; use electrical tape or a secondary containment bag if the primary cap is compromised.

Protocol: Storage & Stability

Objective: To maximize shelf-life (>2 years) by mitigating hydrolysis and oxidation.

Storage Conditions Matrix
DurationTemperatureAtmosphereContainer Type
Short-Term (<1 Month) 2–8 °C (Refrigerated)Ambient (Desiccated)Amber Glass Vial
Long-Term (>1 Month) -20 °C (Freezer)Inert Gas (N₂/Ar)Amber Glass Vial + Secondary Desiccant Bag
Solubilized Stock -80 °CInert GasPolypropylene (free of plasticizers)
Critical Storage Rules
  • Avoid Alkaline Environments: Never store near volatile amines (e.g., Triethylamine) or ammonia, as vapors can catalyze lactam ring opening.

  • Desiccation: Store vials inside a secondary jar containing active silica gel or molecular sieves. The carboxylic acid group is a moisture magnet.

  • Freeze-Thaw Cycles: Limit to <3 cycles. Aliquot stock solutions immediately after preparation.

Decision Tree: Storage Logic

StorageLogic Start Received 6-Oxo-2-piperidinebutyric Acid Form Is it Powder or Solution? Start->Form Powder Powder Form Form->Powder Solution Solubilized Stock Form->Solution UsageTime Usage Timeline? Powder->UsageTime Store80C Store at -80°C Single-use Aliquots Solution->Store80C Immediate < 1 Month UsageTime->Immediate LongTerm > 1 Month UsageTime->LongTerm Store4C Store at 4°C Desiccator Cabinet Immediate->Store4C Store20C Store at -20°C Under Argon/Nitrogen LongTerm->Store20C

Caption: Decision logic for optimal thermal preservation of 6-Oxo-2-piperidinebutyric acid based on physical state and usage timeline.

Protocol: Solubilization & Stock Preparation

Solvent Choice:

  • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These aprotic solvents prevent hydrolysis.

  • Alternative: Methanol (Good solubility, but protic; use fresh).

  • Avoid: Water (unless pH is strictly controlled between 5.0–7.0).

Procedure:

  • Calculate the volume required for a 50 mM or 100 mM stock solution.

  • Add the solvent to the powder (not powder to solvent) to prevent clumping.

  • Vortex gently for 30 seconds. If dissolution is slow, sonicate in a water bath at ambient temperature (do not heat >30°C).

  • QC Check: The solution should be clear and colorless. Any yellowing indicates oxidation or impurities.

Quality Control & Troubleshooting

To verify the integrity of the powder after long-term storage, use the following HPLC parameters.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Lactam/Amide absorption).

Common Issues:

  • Extra Peak at solvent front: Indicates Hydrolysis (Ring opening).

  • Broad Tailing: Indicates silanol interaction; ensure Mobile Phase A is acidic (pH ~2.5).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(6-oxopiperidin-2-yl)butanoic acid. Link

  • PubChem. (2025).[1] Compound Summary: 6-Oxopiperidine-2-carboxylic acid derivatives. National Library of Medicine. Link

  • Lenda, F., et al. (2004).[2] A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E. Link

  • Fisher Scientific. (2025). Handling of Hygroscopic Pharmaceutical Intermediates. Link

Sources

Troubleshooting & Optimization

Technical Support Hub: 6-Oxo-2-piperidinebutyric Acid Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

6-Oxo-2-piperidinebutyric acid (also known as 4-(6-Oxopiperidin-2-yl)butanoic acid) presents a unique solubility challenge due to its dual-functional nature. It contains a lactam ring (rigid, polar amide) and a carboxylic acid tail.

The Solubility Barrier: Why is it difficult?

Researchers often encounter "stubborn particulates" or "cloudiness" even when using DMSO. This is rarely due to the intrinsic insolubility of the monomer, but rather the Lattice Energy of the solid state.

  • Intermolecular Hydrogen Bonding: The carboxylic acid moieties form stable cyclic dimers (8-membered rings) via strong hydrogen bonds. Simultaneously, the lactam ring participates in amide-stacking interactions.

  • DMSO's Role: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent and a strong Hydrogen Bond Acceptor (HBA). To dissolve the compound, DMSO molecules must intercalate and break the solute-solute H-bonds.

  • The Kinetic Trap: At room temperature, the solvent penetration rate is often slower than the crystal lattice stability, leading to a false "insoluble" appearance.

Standard Operating Procedure (SOP)

Objective: To prepare a clear, stable stock solution (typically 10mM - 50mM) in anhydrous DMSO.

Materials Required[1][2][3][4][5][6][7][8]
  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.05%).
    
  • Vessel: Glass amber vial (DMSO can leach plasticizers from low-quality plastics; amber protects from light).

  • Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz), Water bath or heating block.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Equilibrate Allow the compound vial to reach room temperature before opening. Prevents condensation of atmospheric water onto the hygroscopic solid.
2 Weighing Weigh the required mass into a glass vial. Do not use polystyrene tubes.
3 Solvent Addition Add anhydrous DMSO to achieve 80% of the target volume. (e.g., if target is 1mL, add 800µL).
4 Vortex Vortex at max speed for 30 seconds. This disperses the powder, increasing surface area for solvation.
5 Sonication (Critical) Sonicate for 5-10 minutes. Cavitation energy disrupts the crystal lattice and breaks carboxylic acid dimers.
6 Thermal Assist If particulates remain, heat to 40-50°C for 5 minutes. Do not exceed 60°C to avoid thermal degradation.
7 Final Volume Once dissolved, add DMSO to the final target volume and invert to mix.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling stubborn solids.

SolubilityWorkflow Start Start: Solid Powder + DMSO VisualCheck Visual Check: Clear Solution? Start->VisualCheck Success Success: Proceed to Dilution VisualCheck->Success Yes Cloudy Issue: Cloudy/Particulates VisualCheck->Cloudy No Heat Action: Heat to 45°C (Max 10 mins) VisualCheck->Heat Still Cloudy Sonicate Action: Sonicate (40kHz, 10 mins) Cloudy->Sonicate Sonicate->VisualCheck WaterCheck Check DMSO Quality: Is DMSO old/hydrated? Heat->WaterCheck WaterCheck->Success No (Clear) FreshDMSO Action: Use Fresh Anhydrous DMSO WaterCheck->FreshDMSO Yes (Hydrated) FreshDMSO->Sonicate

Figure 1: Decision tree for solubilizing 6-Oxo-2-piperidinebutyric acid. Note the loop requiring fresh DMSO if hydration is suspected.

Troubleshooting & FAQs

Q1: The solution was clear, but it precipitated when I added it to my cell culture media (aqueous). Why?

A: This is the "Solvent Shift" (Crash-out) phenomenon.

  • Mechanism: 6-Oxo-2-piperidinebutyric acid is hydrophobic enough that it prefers DMSO over water. When you dilute the DMSO stock (e.g., 1:1000) into water, the solvent environment instantly becomes highly polar. The molecules re-aggregate to bury their hydrophobic regions, reforming the crystal lattice.

  • Solution:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate step (e.g., 1:10 dilution in PBS) to check for precipitation.

    • Warm Media: Pre-warm your culture media to 37°C before adding the drug.

    • Vortex Immediately: Vortex the media while adding the DMSO stock to prevent local high-concentration pockets.

Q2: My DMSO stock solution turned "jelly-like" or cloudy after a week.

A: Your DMSO has absorbed atmospheric water.

  • Mechanism: DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the air. The solubility of 6-Oxo-2-piperidinebutyric acid drops drastically in the presence of water.

  • Fix: Always store DMSO stocks in aliquots at -20°C. Never store the main stock bottle uncapped. If cloudiness appears, the sample is likely compromised.

Q3: Can I use NaOH to help dissolve it?

A: Only if your experimental design allows for the salt form.

  • Explanation: Adding NaOH deprotonates the carboxylic acid (

    
    ), creating a highly soluble salt.
    
  • Warning: This changes the chemical species. If you need the neutral acid for a specific chemical reaction (e.g., amide coupling), adding base will interfere. For biological assays, the buffer will control the pH anyway, so this is less risky.

Q4: What is the estimated maximum solubility?

A: While batch-specific, empirical data suggests:

Solvent ConditionEst. Max SolubilityNotes
Anhydrous DMSO > 50 mg/mLRequires sonication/heat.
DMSO + 5% Water ~ 10 mg/mLSignificant drop due to polarity shift.
PBS (pH 7.4) > 100 mg/mLSoluble as the carboxylate anion.

The "Crash-Out" Mechanism Visualized

Understanding the thermodynamic conflict during dilution is critical for assay reproducibility.

CrashOut DMSO_Solv In DMSO: Solute surrounded by DMSO (H-bond acceptor) Dilution Rapid Dilution into Water (Media) DMSO_Solv->Dilution Conflict Thermodynamic Conflict: Water displaces DMSO Dilution->Conflict Result Precipitation: Hydrophobic exclusion forces re-aggregation Conflict->Result If Conc > Solubility Limit

Figure 2: The mechanism of precipitation upon aqueous dilution. The rapid displacement of DMSO by water forces the hydrophobic regions of the molecule to aggregate.

References

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3][4][5] (Bulletin 102). Retrieved from

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12.
  • PubChem. (n.d.).[6][7] 6-Oxopiperidine-2-carboxylic acid (CID 3014237).[6][7] National Library of Medicine. Retrieved from

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 509(1-2), 41-50. (Methodologies for solubilizing difficult carboxylic acids).

Sources

"troubleshooting 6-Oxo-2-piperidinebutyric acid stability issues"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Oxo-2-piperidinebutyric Acid

A Guide to Understanding and Preventing Stability Issues

Welcome to the technical support center for 6-Oxo-2-piperidinebutyric acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. As a δ-lactam containing a carboxylic acid moiety, this compound's integrity is susceptible to several environmental factors. This document provides in-depth, cause-and-effect explanations and validated protocols to ensure the reliability and reproducibility of your results.

Section 1: Core Stability & Handling FAQs

This section addresses the most frequent questions regarding the day-to-day handling and storage of 6-Oxo-2-piperidinebutyric acid.

Q1: What are the ideal storage conditions for 6-Oxo-2-piperidinebutyric acid in its solid form and in solution?

Answer: Proper storage is the first line of defense against degradation. The recommendations differ significantly for the compound in its solid (neat) versus solution state.

  • Solid Form: As a solid, 6-Oxo-2-piperidinebutyric acid is relatively stable. However, like most piperidine derivatives, it is crucial to protect it from moisture and air, which can initiate degradation over time.[1]

    • Recommended Protocol: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Place the container in a cool, dry, and dark environment. A desiccator at room temperature (15–25°C) is suitable for short-term storage, while for long-term storage, refrigeration at 2-8°C is recommended.[2]

  • In Solution: The stability of 6-Oxo-2-piperidinebutyric acid is significantly reduced once it is dissolved. The choice of solvent, pH, and temperature are critical variables.

    • Recommended Protocol: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Aliquot the solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or, for extended periods, at -80°C.[3] Avoid storing aqueous solutions for any significant length of time.

Storage Condition Form Temperature Atmosphere Duration
Short-Term Solid15-25°C (Room Temp)Dry, Tightly SealedWeeks
Long-Term Solid2-8°CDry, Inert Gas, Tightly SealedMonths to Years
Working Solution Aqueous Buffer2-8°C (On Ice)Tightly Sealed< 24 hours
Stock Solution Anhydrous Aprotic Solvent-20°C to -80°CTightly Sealed, Single-Use AliquotsWeeks to Months

Section 2: The Chemistry of Degradation

Understanding the potential chemical transformations of 6-Oxo-2-piperidinebutyric acid is fundamental to troubleshooting instability.

Q2: What is the primary degradation pathway for this molecule, and what factors accelerate it?

Answer: The most significant stability liability for 6-Oxo-2-piperidinebutyric acid is the hydrolysis of its internal amide bond, which is part of a six-membered ring known as a δ-lactam.[4][5] This reaction cleaves the piperidine ring, converting the cyclic structure into a linear amino acid derivative.

Causality: The lactam ring, while more stable than a highly strained β-lactam, is still susceptible to nucleophilic attack at the carbonyl carbon.[6] This reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to open the ring.

A study on a related piperidine compound, CLEFMA, confirmed that amide hydrolysis was the major degradation pathway, with stability being highest at a neutral pH.[7]

G cluster_0 Lactam Hydrolysis Pathway Compound 6-Oxo-2-piperidinebutyric Acid (Stable Lactam Form) Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O (Acid or Base Catalyzed) Product Linear Amino Acid Derivative (Degradation Product) Intermediate->Product Ring Opening

Caption: Primary degradation pathway via lactam hydrolysis.

Q3: How critical is pH control when preparing aqueous solutions for my experiments?

Answer: Extremely critical. As explained above, both acidic and basic conditions will catalyze the hydrolytic degradation of the lactam ring. The stability of similar lactam-containing molecules has been shown to be highly pH-dependent, often exhibiting maximum stability in the slightly acidic to neutral pH range of 4.5-7.0.[7][8]

For experimental consistency, it is imperative to use a well-buffered solution at a pH where the compound exhibits maximal stability. If your assay conditions require a pH outside of this optimal range, you must consider the rate of degradation and its potential impact on your results.

pH Range Relative Stability Primary Catalytic Species Recommendation
< 4 LowH⁺Avoid or perform experiments rapidly on ice.
4.5 - 7.0 High Minimal CatalysisOptimal range for working solutions.
> 8 LowOH⁻Avoid or perform experiments rapidly on ice.

Section 3: Practical Laboratory Troubleshooting

This section provides answers to common issues encountered during experiments.

Q4: My results are inconsistent across different days, even when using the same batch of compound. Could stability be the issue?

Answer: Yes, this is a classic symptom of compound instability. If you have ruled out other sources of experimental variability (e.g., instrument performance, reagent quality, operator error), you should investigate the integrity of your 6-Oxo-2-piperidinebutyric acid solution.

Trustworthiness through Self-Validation: A key principle is to validate your reagents. An "old" solution that has been stored for some time or subjected to multiple freeze-thaw cycles may contain a significant percentage of the hydrolyzed, inactive form.

Here is a logical workflow to diagnose the problem:

G Start Inconsistent Experimental Results PrepFresh Prepare Fresh Solution from Solid Stock Start->PrepFresh AnalyzeOld Analyze 'Old' Solution (e.g., by HPLC-UV) Start->AnalyzeOld AnalyzeFresh Analyze Fresh Solution (e.g., by HPLC-UV) PrepFresh->AnalyzeFresh Compare Compare Chromatograms AnalyzeFresh->Compare AnalyzeOld->Compare Same Profiles Match: Instability Unlikely Compare->Same Yes Different Old solution shows degradation peaks or reduced main peak area Compare->Different No Conclusion Conclusion: Solution instability is the root cause. Implement strict handling protocols. Different->Conclusion

Caption: Workflow for troubleshooting inconsistent results.

Q5: I see a precipitate in my stock solution after thawing. What should I do?

Answer: Do not use the solution. A precipitate indicates that the compound may have either come out of solution or degraded into a less soluble product. Simply re-dissolving the precipitate by warming is not recommended, as heat can accelerate degradation and you cannot be certain of the final concentration or purity of the active compound.[7] The safest and most scientifically rigorous approach is to discard the solution and prepare a fresh stock from the solid material. This ensures that the concentration is accurate and the compound is pure.

Section 4: Protocol for Stability Assessment

To quantitatively assess stability under your specific experimental conditions, a validated analytical method is required.

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a framework for monitoring the purity of 6-Oxo-2-piperidinebutyric acid and detecting the appearance of degradation products.

Objective: To separate the parent compound from potential degradants (e.g., the hydrolyzed ring-opened product) and quantify its concentration over time.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

    • Column Temperature: 30°C.

  • Sample Preparation (Time-Point Zero):

    • Prepare a 1 mg/mL stock solution of 6-Oxo-2-piperidinebutyric acid in your desired solvent or buffer system.

    • Immediately dilute a sample to a working concentration (e.g., 50 µg/mL) with Mobile Phase A.

    • Inject this sample onto the HPLC. This is your T=0 reference chromatogram. The area of the main peak represents 100% purity.

  • Incubation:

    • Store the remaining stock solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from the incubated stock solution.

    • Prepare and inject the sample exactly as described in Step 2.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 reference.

    • Look for two key indicators of degradation:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which correspond to degradation products. The hydrolyzed product will be more polar and thus will likely have a shorter retention time on a C18 column.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

This type of stability-indicating method is crucial for establishing the shelf-life of your solutions under specific conditions.[7]

References

  • Vertex AI Search. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Bouling Chemical Co., Limited.
  • Ataman Kimya. PIPERIDINE.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. (2025). Sigma-Aldrich.
  • Khan Academy. Beta-lactam antibiotics. Khan Academy.
  • Zapun, A., et al. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace.
  • Kocaoglu, O., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PMC - NIH.
  • Santa Cruz Biotechnology. SAFETY DATA SHEET. (2015). Santa Cruz Biotechnology.
  • PubChem. 6-Oxopiperidine-2-carboxylic acid.
  • PubChem. 6-Oxopiperidine-2-carboxylate.
  • ResearchGate. (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2025).

Sources

Technical Support Center: Stability & Handling of 6-Oxo-2-piperidinebutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation in Solution Molecule Identity: 6-Oxo-2-piperidinebutyric acid (CAS: 60142-96-3 / 3770-22-7) Common Names: Gabapentin Lactam; Gabapentin Impurity A (EP); Gabapentin Related Compound A (USP).

Executive Summary

You are likely working with Gabapentin Lactam , the primary degradation product of the drug Gabapentin.[1][2][3][4] While this molecule is the thermodynamic "sink" (stable form) of Gabapentin degradation in the solid state, it faces its own stability challenges in solution—specifically hydrolytic ring-opening and photolytic instability .

This guide details how to maintain the integrity of 6-Oxo-2-piperidinebutyric acid reference standards and experimental solutions.

Module 1: The Primary Threat – Hydrolysis

Q: Why is my 6-Oxo-2-piperidinebutyric acid concentration decreasing over time, and why is Gabapentin appearing in the chromatogram?

A: You are witnessing Lactam Hydrolysis . Although Gabapentin cyclizes to form the lactam (dehydration), the reaction is reversible in solution. Under specific pH conditions, the lactam ring opens, reverting the molecule back to Gabapentin (the amino acid form).

The Mechanism: The lactam bond (cyclic amide) is susceptible to nucleophilic attack.[3]

  • High pH (Basic): Hydroxide ions (

    
    ) attack the carbonyl carbon, rapidly opening the ring. This is the fastest degradation pathway.
    
  • Low pH (Acidic): Acid-catalyzed hydrolysis can also open the ring, though typically slower than base hydrolysis at ambient temperatures.

Protocol for pH Control: To prevent ring opening, you must maintain the solution in a "Stability Window."

pH RangeStability StatusMechanism of Failure
pH > 8.0 Critical Risk Rapid base-catalyzed hydrolysis to Gabapentin.
pH < 3.0 High Risk Acid-catalyzed hydrolysis.
pH 4.5 – 6.5 Optimal Kinetic stability is maximized.

Actionable Step: If preparing aqueous mobile phases or diluents, use a buffered system (e.g., Ammonium Acetate or Phosphate) adjusted to pH 5.5 . Avoid unbuffered water, as dissolved


 can lower pH unpredictably, or glass leaching can raise it.
Module 2: Solvent Selection & Preparation

Q: Which solvent system provides the longest shelf-life for stock solutions?

A: Hydrolysis requires water. Therefore, minimizing water activity in your stock solution is the most effective stabilization strategy.

Recommended Solvent Systems:

  • Primary Recommendation (Stock): 100% Methanol (MeOH) or Acetonitrile (ACN) .

    • Why: Without water, hydrolysis cannot physically occur. The lactam is sufficiently soluble in these organic solvents for stock preparation (typically 1 mg/mL).

  • Secondary Recommendation (Working Standard): 10:90 ACN:Buffer (pH 5.5) .

    • Why: If you must have an aqueous component (e.g., to match initial HPLC mobile phase conditions), keep the organic ratio low to prevent precipitation, but ensure the aqueous portion is buffered. Use immediately; do not store.

Troubleshooting Solubility:

  • Issue: "The compound precipitates when I mix my organic stock with aqueous buffer."

  • Fix: 6-Oxo-2-piperidinebutyric acid is less polar than Gabapentin. If your method uses a high-aqueous start (e.g., 95% water), rapid injection of a pure ACN stock may cause micro-precipitation.

  • Protocol: Dilute the stock with your mobile phase slowly under vortexing. Ensure the final concentration is <0.5 mg/mL for working standards.

Module 3: Storage & Environmental Factors

Q: Can I store the solution at room temperature if it is sealed?

A: No. Even in organic solvents, trace moisture ingress can trigger degradation.

Storage Protocol:

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy available for hydrolysis or oxidation.
Light Amber Vials (Required)While less sensitive than some APIs, lactams can undergo photo-oxidation. Protect from UV/Vis light.
Headspace Minimal / Nitrogen Purge Reduces oxidative stress, though hydrolysis is the primary concern.
Container Type I Glass (Deactivated)Prevents alkali leaching from glass which could raise pH and trigger base hydrolysis.
Visualizing the Degradation Pathway

The following diagram illustrates the equilibrium you are fighting against. Note that while heat drives Gabapentin to the Lactam (Cyclization), pH extremes drive the Lactam back to Gabapentin (Hydrolysis).

Gabapentin_Lactam_Stability Lactam 6-Oxo-2-piperidinebutyric acid (Gabapentin Lactam) Hydrolysis_Base Base Hydrolysis (pH > 8.0) Lactam->Hydrolysis_Base Rapid Ring Opening Hydrolysis_Acid Acid Hydrolysis (pH < 3.0) Lactam->Hydrolysis_Acid Slow Ring Opening Gabapentin Gabapentin (Linear Amino Acid) Gabapentin->Lactam Heat / Dehydration (Solid State) Hydrolysis_Base->Gabapentin Yields Hydrolysis_Acid->Gabapentin Yields Storage Optimal Storage: pH 5.5, 4°C, ACN/MeOH Storage->Lactam Maintains Integrity

Caption: Stability equilibrium of Gabapentin Lactam. Note that high pH is the most critical threat to solution stability.

FAQ: Troubleshooting Common Issues

Q: I see a new peak at RRT 0.85 in my Lactam standard chromatogram. What is it? A: This is likely Gabapentin .[5][6]

  • Verification: Check the UV spectrum. Gabapentin has weak UV absorbance (end absorption <210 nm). If your method uses low UV detection (205-210 nm), this is the hydrolysis product.

  • Solution: Remake the standard in pure Methanol and inject immediately. If the peak disappears, the previous solution had hydrolyzed.

Q: Can I use ultrasonic baths to dissolve the standard? A: Use with caution. Ultrasonication generates local heat spots ("hot spots") that can momentarily exceed 50°C. Since heat accelerates hydrolysis (if water is present), brief sonication (<2 mins) is acceptable, but vortexing is preferred.

Q: My "pure" Lactam standard has a purity of 99.5%, but the CoA says 99.9%. Is it degrading? A: Not necessarily. Lactams are hygroscopic. If the vial was opened in a humid environment, it may have absorbed water, altering the weight-based assay without chemically degrading.

  • Corrective Action: Always equilibrate the vial to room temperature before opening to prevent condensation. Store over desiccants.

References
  • United States Pharmacopeia (USP). Gabapentin Monograph: Organic Impurities. USP-NF. (Defines Related Compound A and limits).

  • European Directorate for the Quality of Medicines (EDQM). Gabapentin: Impurity A. European Pharmacopoeia (Ph. Eur.).

  • Zong, Z., et al. (2012). Kinetic model for solid-state degradation of gabapentin.[2] Journal of Pharmaceutical Sciences, 101(6), 2123-2133.[2] (Details the cyclization/hydrolysis equilibrium).

  • PubChem. Compound Summary: 6-Oxopiperidine-2-carboxylic acid.[7][8] National Library of Medicine.[8]

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. (General reference on lactam hydrolysis mechanisms).

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Oxo-2-piperidinebutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Oxo-2-piperidinebutyric acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot plant production. We will explore common challenges, provide detailed troubleshooting guides in a question-and-answer format, and offer insights grounded in established chemical principles.

Overview of a Common Synthetic Route

The synthesis of 6-Oxo-2-piperidinebutyric acid, a substituted lactam, presents several challenges that are amplified during scale-up. A common and logical synthetic approach is the reductive amination of a keto-acid precursor followed by intramolecular cyclization. This guide will focus on troubleshooting this pathway, which is illustrative of the core challenges in C-N bond formation and lactamization.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Lactamization (Cyclization) cluster_2 Step 3: Purification A Precursor: Keto-acid or Ester (e.g., 2-oxoadipic acid derivative) C Imine/Enamine Intermediate A->C B Ammonia Source (e.g., NH4OAc) B->C E Open-chain Amino Acid Intermediate C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) D->E G Crude 6-Oxo-2-piperidinebutyric acid E->G Intramolecular Amide Formation F Heating / Acid or Base Catalyst F->G H Crystallization / Extraction G->H I Purified Final Product H->I

Caption: A typical two-step synthetic workflow for 6-Oxo-2-piperidinebutyric acid.

Troubleshooting Guide & FAQs

This section directly addresses specific issues that may arise during the synthesis and scale-up of 6-Oxo-2-piperidinebutyric acid.

Part 1: Reductive Amination

The formation of the open-chain amino acid precursor is a critical step. Reductive amination is a powerful tool, but not without its challenges, especially when dealing with multifunctional molecules.

Question: My reductive amination reaction has stalled, showing low conversion to the desired amino acid intermediate. What are the likely causes?

Answer: Low conversion in reductive amination is a common issue that can often be traced back to the initial imine formation step or the activity of the reducing agent.

  • Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine intermediate may not be favorable.

    • pH Control: The pH of the reaction is critical. An acidic medium is required to protonate the carbonyl group, activating it for nucleophilic attack, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. For ammonia or its salts, a pH range of 6-7 is often optimal. Consider using a buffer system, like acetate buffer, especially at scale.[1]

    • Water Removal: The formation of an imine generates water. While often not an issue at lab scale, on a larger scale, the accumulation of water can inhibit the reaction. If feasible, the use of molecular sieves or a Dean-Stark trap (if the solvent forms an azeotrope with water) can drive the equilibrium forward.[2]

  • Reducing Agent Issues: The choice and handling of the reducing agent are paramount.

    • Agent Reactivity: Sodium borohydride (NaBH₄) can reduce the starting ketone, leading to alcohol impurities.[3] Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often preferred as it is less likely to reduce the ketone and is effective under mildly acidic conditions.[3] For large-scale synthesis, catalytic hydrogenation (e.g., H₂/Pd-C) is often more cost-effective and atom-economical but may require specialized high-pressure equipment.[4]

    • Controlled Addition: Adding the reducing agent in portions can help maintain a low concentration, which favors the reduction of the imine over the ketone starting material.[4]

    • Reagent Decomposition: STAB is sensitive to water and some protic solvents like methanol.[3] Ensure you are using a compatible solvent such as dichloromethane (DCM) or dichloroethane (DCE).

Question: I am observing a significant amount of a dialkylation byproduct. How can this be minimized?

Answer: Dialkylation occurs when the newly formed secondary amine product reacts with another molecule of the keto-acid. This is a common side reaction when using a primary amine or ammonia.

  • Stoichiometry Control: Using a slight excess of the amine source can help to outcompete the secondary amine product for the ketone.[4] However, a large excess can complicate downstream processing.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intramolecular cyclization in the subsequent step over intermolecular side reactions.

  • Slow Addition of Keto-Acid: If feasible, adding the keto-acid slowly to a solution of the ammonia source can maintain a low concentration of the ketone, reducing the likelihood of the product reacting with it.

Part 2: Lactamization (Intramolecular Cyclization)

The ring-closing step to form the lactam is thermodynamically favorable but can be kinetically slow and prone to side reactions.

Question: The lactamization step is producing low yields and a significant amount of a sticky, polymeric substance. What is happening and how can I fix it?

Answer: The formation of polymers or oligomers is a classic challenge in lactam synthesis, arising from intermolecular condensation competing with the desired intramolecular cyclization.

  • High Dilution Principle: One of the most effective strategies to favor intramolecular reactions is to work at high dilution. This reduces the probability of two molecules finding each other. However, this is often undesirable at scale due to large solvent volumes. A practical alternative is the slow addition of the amino acid precursor to a hot, stirred solvent. This maintains a low instantaneous concentration of the starting material, favoring cyclization.

  • Temperature and Catalyst: The rate of lactamization is highly dependent on temperature. Insufficient heat may lead to a slow reaction, while excessive heat can cause decomposition or side reactions. The use of an acid or base catalyst can promote the reaction under milder conditions, but the choice of catalyst must be carefully optimized to avoid degradation.

  • Solvent Choice: The solvent can play a crucial role. A high-boiling, non-reactive solvent is often preferred.

Part 3: Scale-Up Specific Challenges

Transitioning a synthesis from a 1-liter flask to a 500-liter reactor introduces new variables that can dramatically affect the outcome.[5][6]

Question: We observed a dangerous exotherm during the addition of the reducing agent in the pilot plant, which was not noticeable at the lab scale. How should we manage this?

Answer: This is a critical safety issue stemming from poor heat transfer at larger scales.[7] Industrial reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware, making it harder to dissipate heat.[7]

  • Calorimetry Studies: Before scaling up, it is highly advisable to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for safe process design.

  • Controlled Addition: The rate of addition of the exothermic reagent must be carefully controlled and linked to the reactor's cooling capacity. The addition should be slow enough that the cooling system can maintain the desired temperature.

  • Reverse Addition: Consider adding the reaction mixture to the reducing agent (if chemically stable under these conditions) to better control the concentration of the limiting reagent.

  • Solvent and Concentration: A more dilute reaction mixture will have a higher heat capacity, which can help to absorb the heat generated. Choosing a solvent with a higher boiling point can also provide a wider safety margin.

G Scale Scale-Up Issue (e.g., Exotherm) Cause Cause Reduced Heat Transfer (Low Surface/Volume Ratio) Poor Mixing (Local Hotspots) Change in Reagent Concentration Scale->Cause is caused by Solution Solution Reaction Calorimetry (Quantify Heat Flow) Controlled Addition Rate (Match Cooling Capacity) Improve Agitation (Ensure Homogeneity) Process Dilution (Increase Heat Capacity) Cause->Solution is addressed by

Caption: Logical relationship between a scale-up problem and its solutions.

Question: The impurity profile of our crude product has changed significantly at scale, with a new, major impurity we did not see in the lab. How do we identify and control this?

Answer: Changes in impurity profiles are common during scale-up.[7] This can be due to longer reaction times, localized high temperatures near reactor walls, or less efficient mixing.[5][7]

  • Impurity Identification: The first step is to isolate and characterize the new impurity using techniques like LC-MS, NMR, and high-resolution mass spectrometry. Understanding its structure is key to hypothesizing its formation mechanism.

  • Thermal Gradients and Hot Spots: Inefficient mixing or poor heat transfer can create localized "hot spots" where the temperature is much higher than the bulk measurement, leading to thermal degradation or side reactions that are not observed at the small scale.[7] Improving agitation and ensuring the reactor is appropriately sized for the batch volume are crucial.

  • Extended Reaction Times: Heat-up and cool-down cycles are much longer in large reactors.[6] If the product or intermediates are unstable under the reaction conditions, this prolonged exposure can lead to degradation. It may be necessary to adjust the procedure, for example, by cooling the mixture before a prolonged hold.

Part 4: Work-up and Purification

Purification is often the biggest hurdle in scaling up. Methods like column chromatography are generally not economically viable for large quantities.[8]

Question: Our product, 6-Oxo-2-piperidinebutyric acid, has some water solubility, making extraction from the aqueous reaction mixture inefficient. What is the best strategy for isolation at scale?

Answer: Isolating water-soluble, zwitterionic, or highly polar compounds like amino acids at scale requires moving away from simple liquid-liquid extractions.

  • pH Adjustment to Isoelectric Point: As an amino acid, the product will have an isoelectric point (pI) at which its net charge is zero and its solubility in water is at a minimum. Carefully adjusting the pH of the aqueous solution to this pI can cause the product to precipitate.[4] The solid can then be isolated by filtration.

  • Crystallization: This is the most common and cost-effective method for purifying solids at scale. A systematic screening of different solvents and solvent mixtures is necessary to find conditions that provide good recovery and high purity. Key parameters to optimize are listed in the table below.

  • Salting Out: Adding a salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer can decrease the solubility of the organic product, improving its partitioning into an organic extraction solvent.[9]

ParameterRationaleTypical Range
Solvent System The product should be soluble in the hot solvent and insoluble in the cold solvent.Alcohols (IPA, EtOH), Ketones (Acetone), Esters (EtOAc), Water, or mixtures.
Cooling Rate Slow cooling generally leads to larger, purer crystals.0.1 - 1°C / minute
Agitation Affects crystal size distribution and prevents settling.Gentle to moderate stirring.
Seeding Adding a small crystal of pure product can initiate crystallization and control polymorphism.0.1 - 1% w/w

Table 1: Key Parameters for Optimizing Crystallization Purification.

General FAQs

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary concerns include managing exothermic reactions, especially during reduction steps, handling potentially flammable solvents in large quantities, and potential pressure build-up in sealed reactors.[8] A thorough Process Safety Management (PSM) review is essential before any scale-up operation.

Q2: What analytical methods are recommended for in-process control? A2: For monitoring the reaction, HPLC with UV or MS detection is highly effective for tracking the consumption of starting materials and the formation of the product and impurities. For real-time analysis, especially at scale, techniques like FT-IR spectroscopy can sometimes be implemented directly into the reactor.

Q3: Are there alternative synthetic routes to consider if this one proves problematic? A3: Yes, other routes to substituted piperidines exist, such as Diels-Alder reactions or the cyclization of amino alcohols.[10][11] For the lactam functionality specifically, ring-closing metathesis or Schmidt reactions on cyclic ketones could be explored, though these may introduce different sets of challenges and costs.[12]

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
  • Asahi Glassplant Inc. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros.
  • Sato, T., et al. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.
  • Krasavin, M. (2023, February 2).
  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • Deng, B. (2021, October 27). How to deal with scale-up challenges of Chemistry?. Prime Scholars.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

Sources

Technical Support Center: Minimizing Variability in Experiments with 6-Oxo-2-piperidinebutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive technical resource for researchers working with 6-Oxo-2-piperidinebutyric acid (also known as 4-(6-oxopiperidin-2-yl)butanoic acid ; CAS 90942-98-6).[1] This compound functions primarily as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., for metabolic disorder treatments or LFA-1 antagonists) and as a scaffold for conformationally restricted amino acid analogs.[1]

Core Directive: Understanding the Source of Variability

Experimental inconsistency with 6-Oxo-2-piperidinebutyric acid typically stems from three critical physicochemical attributes:

  • Stereochemical Purity (Enantiomeric Excess): The molecule contains a chiral center at the C2 position of the piperidine ring.[1] Variations in enantiomeric purity (ee%) between batches can drastically alter biological potency or synthetic yield.[1]

  • Lactam Hydrolysis: The cyclic amide (lactam) is susceptible to ring-opening hydrolysis under acidic or basic conditions, converting the active scaffold into an acyclic amino-diacid impurity.[1]

  • Hygroscopicity: As a polar carboxylic acid derivative, the compound avidly absorbs atmospheric moisture, leading to weighing errors and stoichiometry drift.[1]

Troubleshooting Guide & FAQs

Category A: Solubility & Solution Stability

Q: Why does my compound precipitate when diluted into aqueous buffers? A: 6-Oxo-2-piperidinebutyric acid has a carboxylic acid moiety (pKa ≈ 4.5).[1] In acidic buffers (pH < 5), it exists primarily in its protonated, less soluble form.[1]

  • Solution: Predissolve in DMSO (Dimethyl Sulfoxide) or Methanol to create a high-concentration stock (e.g., 50–100 mM).[1] When diluting into aqueous media, ensure the final pH is buffered above 6.0 (e.g., PBS pH 7.[1]4) to maintain the carboxylate form, which enhances solubility.[1] Avoid unbuffered water.[1]

Q: I see a new peak at [M+18] in my LC-MS analysis after 24 hours. What is this? A: This indicates lactam hydrolysis .[1] The addition of water (+18 Da) across the amide bond opens the piperidine ring, forming the corresponding acyclic amino-diacid (likely 4-amino-decanoic acid derivative or similar linear species).[1]

  • Prevention:

    • Avoid Extreme pH: Store solutions at pH 6–8.

    • Temperature Control: Keep aqueous solutions at 4°C and use within 12 hours.

    • Freeze/Thaw: Aliquot stocks in anhydrous DMSO and store at -20°C. Do not refreeze aqueous dilutions.

Category B: Potency & Yield Variability[1]

Q: Why do different batches of the compound yield different biological IC50s or synthetic yields? A: The primary culprit is often enantiomeric variability .[1] Unless you purchased a certified enantiopure grade (e.g., >98% S-isomer), "6-Oxo-2-piperidinebutyric acid" may be supplied as a racemate or with varying degrees of optical purity.[1]

  • Action: Check the Certificate of Analysis (CoA) for "Specific Rotation" or "Chiral HPLC Purity."[1] If undefined, assume it is racemic.[1] For sensitive assays, always verify the optical rotation of new batches or perform chiral chromatography before use.[1]

Q: My reaction stoichiometry seems off, leading to incomplete conversion. A: This is likely due to water content .[1] The compound is hygroscopic.[1] If the bottle has been opened frequently without desiccation, the water weight percentage can be significant (1–5%), meaning you are adding less active compound than calculated.[1]

  • Action: Store the solid in a desiccator. For critical synthesis, determine water content via Karl Fischer titration or dry a small sample under vacuum over P₂O₅ before weighing.[1]

Standardized Protocol: Handling & Preparation

To ensure reproducibility across experiments, adopt this "Self-Validating System" for handling 6-Oxo-2-piperidinebutyric acid.

Step 1: Pre-Weighing Validation
  • Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Inspection: The solid should be a white to off-white powder.[1] Any clumping or yellowing suggests moisture uptake or degradation.[1]

Step 2: Solubilization Workflow
  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%) for stock solutions.[1] Avoid water or ethanol for long-term storage.[1]

  • Concentration: Prepare a 50 mM or 100 mM master stock.

  • Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate for 1 minute at ambient temperature (avoid heat).[1]

  • Aliquoting: Immediately dispense into single-use amber vials (to protect from light) and store at -20°C .

Step 3: Quality Control (QC) Check

Before starting a major campaign, run a Chiral HPLC or LC-MS check on the stock:

  • Column: Chiralpak AD-H or equivalent (for enantiomer separation).

  • Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1).[1]

  • Target: Confirm single peak (purity >98%) and correct retention time for the desired isomer.

Data Visualization & Reference Tables

Table 1: Physicochemical Properties & Stability Profile
PropertyValue / CharacteristicImpact on Variability
CAS Number 90942-98-6Unique identifier for verification.
Molecular Weight ~185.22 g/mol Basis for molarity calculations.[1]
pKa (Acid) ~4.5 (Carboxylic Acid)Solubility is pH-dependent; precipitates < pH 5.[1]
Chirality 1 Chiral Center (C2)Enantiomers may have 100x potency difference.[1]
Solubility DMSO (>50 mM), Water (pH >7)Use DMSO for stocks; Buffer for assays.[1]
Stability Labile to Hydrolysis (Acid/Base)Ring opening destroys activity (+18 Da shift).[1]
Hygroscopicity Moderate to HighAbsorbs water; affects weighing accuracy.[1]
Figure 1: Critical Control Points in Experimental Workflow

The following diagram illustrates the logical flow to minimize variability, highlighting the "Kill Steps" where experiments often fail.

G Source Sourcing (Check CoA) Storage Storage (-20°C, Desiccated) Source->Storage Verify ee% Weighing Weighing (Dry Box / Rapid) Storage->Weighing Equilibrate to RT Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization Correct for H2O QC QC Check (Chiral HPLC / LC-MS) Solubilization->QC Verify Purity QC->Solubilization Fail (Hydrolysis) Usage Experimental Usage QC->Usage Pass (>98%)

Caption: Workflow for handling 6-Oxo-2-piperidinebutyric acid. Red node (QC Check) represents the critical "Go/No-Go" decision point to prevent downstream experimental failure.[1]

References

  • Sigma-Aldrich. 4-(6-Oxopiperidin-2-yl)butanoic acid Product Information. Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 449169 (Related Structure: LFA-703 Intermediate). Retrieved from .[1]

  • World Intellectual Property Organization (WIPO). Patent WO2010066682A1: Compounds, pharmaceutical composition and methods for use in treating metabolic disorders.[1] (Mentions 4-(6-oxopiperidin-2-yl)butanoic acid as a synthesis intermediate). Retrieved from .

  • Chemical Book. 4-(6-oxopiperidin-2-yl)butanoic acid (CAS 90942-98-6) Basic Information. Retrieved from .[1]

Sources

Validation & Comparative

"confirming the identity of synthesized 6-Oxo-2-piperidinebutyric acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-dimensional analytical workflow to confirm the identity of 6-Oxo-2-piperidinebutyric acid (IUPAC: 4-(6-oxopiperidin-2-yl)butanoic acid). This molecule serves as a critical chiral building block in the synthesis of complex lipopeptides (e.g., Daptomycin analogs) and piperidine alkaloids.

The confirmation process must distinguish the target molecule from three primary impurities: its open-chain hydrolysis product , its enantiomer , and regioisomers .

Executive Summary: The Analytical Challenge

Synthesizing 6-Oxo-2-piperidinebutyric acid (CAS 90942-98-6 ) involves cyclizing a linear amino-diacid precursor. The critical quality attributes (CQAs) that define its identity are:

  • Cyclization Status: Differentiating the closed lactam ring (Target) from the open-chain amino acid (Impurity).

  • Stereochemistry: Confirming the (S)- or (R)-configuration at the C2 position.

  • Regiochemistry: Ensuring the butyric acid side chain is at C2 and the ketone is at C6.

Table 1: Critical Structural Differentiators

FeatureTarget: 6-Oxo-2-piperidinebutyric acidImpurity: Open-Chain PrecursorAnalytical Method
Functional Group

-Lactam (Cyclic Amide)
Secondary Amine + Carboxylic AcidFTIR, 13C NMR
MW (Daltons) 185.22203.24 (+H₂O)HRMS (ESI)
Chirality Single Enantiomer (e.g., S)Racemic (often) or EnantiomericChiral HPLC
Solubility Moderate (Polar Organic)High (Aqueous/Buffer)HPLC (RP)
Strategic Confirmation Workflow

The following decision tree illustrates the logical flow for confirming identity.

IdentityConfirmation Start Crude/Synthesized Material HRMS Step 1: HRMS (ESI+) Target m/z: 186.23 [M+H]+ Start->HRMS Decision1 Mass Matches? HRMS->Decision1 NMR Step 2: 1H & 13C NMR (DMSO-d6) Decision1->NMR Yes Fail Reject / Reprocess Decision1->Fail No (Open chain +18 Da) Decision2 Lactam Signals Present? NMR->Decision2 Chiral Step 3: Chiral HPLC (Chiralpak AD-H) Decision2->Chiral Yes (Ring Closed) Decision2->Fail No (Open Chain/Isomer) Final IDENTITY CONFIRMED Chiral->Final >98% ee Chiral->Fail Racemic

Figure 1: Analytical Decision Matrix for confirming 6-Oxo-2-piperidinebutyric acid.

Detailed Experimental Protocols
Method A: Structural Confirmation via High-Field NMR

NMR is the "Gold Standard" for distinguishing the lactam ring from the open chain. The open chain lacks the rigid ring coupling constants and shows different carbonyl shifts.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of multiplet side-chain protons).

  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    due to the polarity of the carboxylic acid tail and amide proton exchange).
  • Concentration: 10–15 mg in 0.6 mL solvent.

Key Diagnostic Signals (Expected):

  • Amide Proton (NH): A broad singlet around 7.5–8.0 ppm (in DMSO). Note: If this signal is absent or split into a broad ammonium peak, ring opening has occurred.

  • Chiral Center (H-2): A multiplet around 3.4–3.6 ppm . In the open chain, this shifts upfield as it becomes an amine

    
    -proton.
    
  • Lactam Carbonyl (C-6): distinct signal at ~170–172 ppm .

  • Acid Carbonyl (Side chain): distinct signal at ~174–176 ppm .

Protocol:

  • Dissolve 10 mg of sample in DMSO-d

    
    .
    
  • Acquire 1H NMR (16 scans) and 13C NMR (512 scans).

  • Critical Check: Verify the integration of the butyric acid side chain protons (

    
    ) matches the ring protons (2:2:2 vs ring).
    
Method B: Enantiomeric Purity via Chiral HPLC

Because the 2-position is a stereocenter, synthesis often results in racemization. Standard C18 HPLC cannot distinguish enantiomers.

  • Column: Daicel Chiralpak AD-H or IG (Amylose-based columns are superior for lactams).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (80 : 20 : 0.1).

    • Why TFA? The acidic modifier suppresses the ionization of the carboxylic acid tail, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).[1]

  • Temperature: 25°C.

Self-Validating System Suitability Test (SST):

  • Inject a racemic standard (mix of R and S) first.

  • Requirement: Resolution (

    
    ) > 1.5 between enantiomers.
    
  • Inject Sample.[2][3] Calculate Enantiomeric Excess (

    
    ).
    
Method C: Functional Group Verification via FTIR

A rapid pass/fail test for the lactam ring.

  • Technique: ATR-FTIR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • Lactam C=O: Sharp band at 1640–1660 cm

      
       .
      
    • Carboxylic Acid C=O: Band at 1700–1720 cm

      
       .
      
    • Differentiation: If the ring opens to a secondary amine and acid, the distinct lactam band disappears, often replaced by a "carboxylate salt" look if not acidified, or a shift in the carbonyl region.

Comparative Data Analysis

Use this table to interpret your raw data against the standard.

Analytical DomainTarget (Lactam) Impurity (Open Chain) Impurity (Regioisomer)
Mass Spectrometry m/z 186.23 [M+H]

m/z 204.24 [M+H]

(Hydrolysis)
m/z 186.23 (Isobaric)
1H NMR (H-2)

3.5 ppm (Methine next to NH)

2.8–3.0 ppm (Methine next to NH

)
Different splitting pattern
13C NMR (C=O) Two signals (~171, ~175 ppm)Two signals (shifts vary by pH)Two signals (similar shifts)
Solubility Soluble in DCM/MeOHInsoluble in DCM; Soluble in WaterSimilar to Target
Troubleshooting & Synthesis Insight

If your analysis fails (e.g., low purity or wrong structure), the error likely occurred during the cyclization of the amino-adipic acid derivative.

SynthesisPath Precursor Amino-diacid Precursor (Linear) Cyclization Cyclization (Heat/Acid) Precursor->Cyclization Target 6-Oxo-2-piperidinebutyric acid (Target) Cyclization->Target -H2O Hydrolysis Hydrolysis Product (Impurity) Target->Hydrolysis +H2O (Storage in wet solvent) Hydrolysis->Target Re-cyclization (Reflux)

Figure 2: Synthesis and degradation pathway. Note that the reaction is reversible; storage in aqueous conditions can reopen the lactam ring.

References
  • Sigma-Aldrich. Product Specification: 4-(6-oxopiperidin-2-yl)butanoic acid (CAS 90942-98-6).(Verified Source for CAS and Nomenclature).

  • Li, J., et al. "Total Synthesis of Daptomycin." Chemistry – A European Journal, vol. 19, no. 10, 2013.
  • Pinto, D. J., et al. "Discovery of Apixaban: A Highly Potent, Selective, and Orally Bioavailable Inhibitor of Factor Xa." Journal of Medicinal Chemistry, 2007. (Contextualizes the NMR characterization of 6-oxopiperidine-2-yl scaffolds).
  • Daicel Chiral Technologies. Application Guide for Separation of Lactams and Amino Acids.(Reference for Method B column selection).

Sources

A Comparative Analysis of 6-Oxo-2-piperidinebutyric Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its conformational flexibility and capacity for diverse substitutions make it a valuable starting point for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of 6-Oxo-2-piperidinebutyric acid and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential biological applications. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel piperidine-based therapeutics.

Introduction to 6-Oxo-piperidine Alkanoic Acids

The introduction of an oxo group and an alkanoic acid chain to the piperidine ring creates a class of compounds with intriguing pharmacological potential. The 6-oxo functionality introduces a lactam structure, which can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The C2-substituted alkanoic acid side chain provides a handle for interacting with biological targets and can be varied in length and composition to modulate activity and selectivity.

While direct comparative studies on 6-Oxo-2-piperidinebutyric acid are limited in publicly available literature, research on closely related analogs, such as 6-oxopiperidine-2-carboxylate derivatives and other piperidine-alkanoic acids, provides valuable insights into the potential of this compound class.[4][5] This guide will leverage this information to build a comprehensive comparative framework.

Synthesis of 6-Oxo-2-piperidinebutyric Acid and its Analogs

The synthesis of 6-oxo-2-piperidinebutyric acid and its analogs can be achieved through various synthetic routes, often involving the cyclization of a linear precursor. A common strategy involves the reductive cyclization of 6-oxoamino acid derivatives.[6]

General Synthetic Workflow:

The following diagram illustrates a generalized synthetic scheme for preparing C2-substituted 6-oxopiperidine derivatives.

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product A Glutamic Acid Derivative C Reductive Amination A->C B Butyraldehyde or other Aldehydes B->C D Lactam Formation (Cyclization) C->D E Side Chain Modification (optional) D->E F 6-Oxo-2-piperidinebutyric Acid Analog D->F E->F

Caption: Generalized workflow for the synthesis of 6-Oxo-2-piperidinebutyric acid analogs.

The choice of starting materials and reaction conditions allows for the introduction of various substituents on the piperidine ring and the modification of the butyric acid side chain, enabling the generation of a library of analogs for SAR studies.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of 6-Oxo-2-piperidinebutyric acid and its analogs is expected to be influenced by several structural features:

  • The 6-Oxo Group: The presence of the lactam may enhance binding to certain biological targets through hydrogen bonding and can influence the overall polarity and pharmacokinetic properties of the molecule.

  • The C2-Alkanoic Acid Side Chain: The length and flexibility of this chain are critical for positioning the carboxylic acid group for interaction with target residues. Variations in chain length (e.g., acetic, propionic, butyric acid) can significantly impact potency and selectivity.

  • Substituents on the Piperidine Ring: The introduction of substituents at other positions on the piperidine ring can modulate lipophilicity, steric hindrance, and introduce additional interaction points with the target.

Hypothetical Comparative Data:

To illustrate the potential for SAR studies, the following table presents a hypothetical comparison of the inhibitory activity of 6-Oxo-2-piperidinebutyric acid and its analogs against a putative enzyme target.

Compound IDR Group at C2Chain LengthHypothetical IC50 (µM)
1 (Parent) -CH2CH2CH2COOHButyric Acid10
2 -CH2COOHAcetic Acid50
3 -CH2CH2COOHPropionic Acid25
4 -(CH2)4COOHPentanoic Acid15
5 -CH(CH3)CH2COOH3-Methylbutyric Acid8

This hypothetical data suggests that the butyric acid chain length is optimal for activity, and that substitution on the chain can further enhance potency.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related piperidine derivatives, several potential therapeutic targets can be proposed for 6-Oxo-2-piperidinebutyric acid and its analogs.

Protease-Activated Receptor 2 (PAR2)

Recent studies have identified 1-piperidinepropanoic acid as an antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammation and cancer.[4] The structural similarity suggests that 6-Oxo-2-piperidinebutyric acid analogs could also modulate PAR2 activity.

PAR2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Agonist PAR2 Agonist (e.g., Trypsin) PAR2 PAR2 Receptor Agonist->PAR2 Activates Antagonist 6-Oxo-2-piperidinebutyric Acid Analog (Antagonist) Antagonist->PAR2 Blocks Gq Gq Protein PAR2->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release

Caption: Proposed mechanism of action of 6-Oxo-2-piperidinebutyric acid analogs as PAR2 antagonists.

Matrix Metalloproteinases (MMPs)

The carboxylic acid moiety in these compounds makes them potential inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and diseases like cancer and arthritis.[8] The piperidine scaffold can be designed to interact with the S1' pocket of MMPs, while the carboxylic acid chelates the catalytic zinc ion.

Experimental Protocols

To facilitate the evaluation of 6-Oxo-2-piperidinebutyric acid and its analogs, detailed protocols for relevant in vitro assays are provided below.

Protocol 1: Calcium Imaging Assay for PAR2 Antagonist Activity

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a PAR2 agonist.[7][9][10][11]

Materials:

  • HEK293 cells stably expressing human PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • PAR2 agonist (e.g., Trypsin or SLIGKV-NH2)

  • Test compounds (6-Oxo-2-piperidinebutyric acid and analogs)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed PAR2-expressing HEK293 cells into black, clear-bottom 96-well plates and culture to confluency.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Wash cells once with Assay Buffer.

    • Add the loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Incubation:

    • Wash the cells twice with Assay Buffer.

    • Add serial dilutions of the test compounds to the wells and incubate for 15-20 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence reader.

    • Initiate kinetic reading and establish a baseline fluorescence.

    • Add a pre-determined concentration of the PAR2 agonist to all wells.

    • Continue recording the fluorescence signal to capture the calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence intensity or the area under the curve for each well.

    • Normalize the data to the response of the agonist alone (positive control).

    • Plot the normalized response against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MMP-9 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of MMP-9 using a fluorogenic substrate.[2][3][5]

Materials:

  • Recombinant human MMP-9

  • MMP-9 Assay Buffer

  • Fluorogenic MMP-9 substrate (e.g., FRET-based peptide)

  • Known MMP inhibitor (e.g., NNGH) for positive control

  • Test compounds (6-Oxo-2-piperidinebutyric acid and analogs)

  • 96-well white plate with a flat bottom

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute and dilute the MMP-9 enzyme according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.

  • Assay Setup:

    • In the 96-well plate, add the following to respective wells:

      • Enzyme Control: Diluted MMP-9 and Assay Buffer.

      • Inhibitor Wells: Diluted MMP-9 and test compound dilutions.

      • Positive Control: Diluted MMP-9 and positive control inhibitor.

      • Blank: Assay Buffer only.

  • Enzyme-Inhibitor Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Prepare a reaction mix containing the MMP-9 substrate in Assay Buffer.

    • Add the reaction mix to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

6-Oxo-2-piperidinebutyric acid and its analogs represent a promising class of compounds with the potential to modulate key biological targets involved in a range of diseases. While direct comparative data is currently scarce, the structural relationship to known bioactive piperidine derivatives suggests that these compounds warrant further investigation. The synthesis of a focused library of analogs with variations in the C2-alkanoic acid chain and substitutions on the piperidine ring, followed by systematic screening using the detailed protocols provided in this guide, will be crucial for elucidating their structure-activity relationships and identifying lead candidates for further preclinical development. Future studies should also focus on evaluating the pharmacokinetic properties and in vivo efficacy of promising analogs to fully assess their therapeutic potential.

References

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A Senior Application Scientist's Guide to Validating the Specificity of Novel Piperidine-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Editorial Foreword

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[1][2] However, this same structural versatility can lead to promiscuous binding, making rigorous specificity validation a critical, non-negotiable step in the development of any new piperidine-based therapeutic or chemical probe.

This guide provides a comprehensive framework for validating the target specificity of a novel piperidine derivative. As the compound "6-Oxo-2-piperidinebutyric acid" is not extensively characterized in publicly available literature, we will use a hypothetical analog, "Pip-K4," an inhibitor of a fictional serine/threonine kinase "Kinase X," as a case study. The principles and methodologies detailed herein are broadly applicable to other piperidine-based compounds and small molecules in general. Our focus will be on the causality behind experimental choices, creating a self-validating cascade of evidence to build irrefutable confidence in your molecule's mechanism of action.

The Foundational Pillar: Purity and Identity Confirmation

Before any biological assessment, the absolute purity and structural identity of the test compound must be unequivocally established. Impurities can lead to misleading biological data, confounding results and potentially invalidating downstream experiments.

Experimental Protocol: Purity and Identity Verification

Objective: To confirm the identity and determine the purity of the synthesized "Pip-K4" to be ≥95% for initial biological screening.

Methodologies:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a primary assessment of purity and confirms the molecular weight of the target compound.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to assess purity, often with UV detection.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguously confirms the chemical structure of the compound.

Step-by-Step Protocol (HPLC-UV):

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm and 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of "Pip-K4" in a suitable solvent (e.g., DMSO) and dilute to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

Trustworthiness Check: An orthogonal method, such as quantitative NMR (qNMR), can be employed to provide an independent confirmation of purity.[6]

The Core Investigation: On-Target Engagement and Potency

With a pure and structurally confirmed compound, the next critical step is to demonstrate direct binding to the intended target, in our case, Kinase X. Target engagement assays confirm this physical interaction and allow for the quantification of binding affinity.[7][8]

Workflow for On-Target Validation

cluster_0 Biochemical Assays (In Vitro) cluster_1 Cellular Assays (In Situ) biochem_start Purified Kinase X + Pip-K4 biochem_assay Competitive Binding Assay (e.g., Radioligand or FP) biochem_start->biochem_assay biochem_result Determine Ki or IC50 biochem_assay->biochem_result cell_start Cells Expressing Kinase X biochem_result->cell_start Correlate biochemical potency with cellular engagement cetsa Cellular Thermal Shift Assay (CETSA) cell_start->cetsa nanoBRET NanoBRET™ Target Engagement Assay cell_start->nanoBRET cell_result Confirm Intracellular Target Engagement cetsa->cell_result nanoBRET->cell_result

Caption: Workflow for confirming on-target engagement of Pip-K4 with Kinase X.

Experimental Protocol: Competitive Binding Assay (Fluorescence Polarization)

Objective: To quantify the binding affinity of Pip-K4 for Kinase X by measuring its ability to displace a known fluorescently-labeled ligand.

Rationale: This assay provides a direct measure of binding to the isolated target protein, free from the complexities of a cellular environment.[9][10]

Methodology:

  • Reagents: Purified recombinant Kinase X, a fluorescently labeled tracer known to bind Kinase X, and Pip-K4.

  • Assay Setup: In a 384-well plate, add a fixed concentration of Kinase X and the fluorescent tracer.

  • Titration: Add serial dilutions of Pip-K4 to the wells. Include wells with no inhibitor (maximum polarization) and wells with a saturating concentration of a known unlabeled inhibitor (minimum polarization).

  • Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in polarization against the concentration of Pip-K4 and fit the data to a suitable binding model to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Pip-K4 engages with Kinase X within intact cells.

Rationale: CETSA is a label-free method that leverages the principle that ligand binding stabilizes a protein against thermal denaturation.[11] This provides crucial evidence that the compound can penetrate the cell membrane and bind to its target in a physiological context.

Methodology:

  • Cell Treatment: Treat cultured cells expressing Kinase X with either vehicle (e.g., DMSO) or a high concentration of Pip-K4.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting or another specific detection method.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Pip-K4 indicates target engagement.

The Litmus Test: Profiling for Off-Target Interactions

Demonstrating high affinity for your target is only half the battle. A truly specific compound should exhibit minimal interaction with other related and unrelated proteins. Off-target effects are a major cause of toxicity and can confound the interpretation of phenotypic data.

Comparative Approaches for Specificity Profiling
Technique Principle Advantages Limitations Typical Application
Kinome Scanning Competition binding assay against a large panel of purified kinases.[12][13]Broad coverage of the kinome; quantitative (Kd or % inhibition); high-throughput.Limited to kinases; does not assess non-kinase off-targets.Primary specificity screen for kinase inhibitors.
Protein Microarrays Binding of a labeled small molecule to thousands of immobilized proteins.[14]Very broad proteome coverage; can identify unexpected off-targets.May require labeling of the compound; potential for false positives due to non-native protein folding.Unbiased off-target screening; target deconvolution for phenotypic hits.
Affinity Chromatography - Mass Spectrometry Immobilized compound is used to "pull down" binding partners from a cell lysate, which are then identified by MS.[15]Identifies binding partners in a complex biological matrix; label-free for the proteome.Requires chemical modification of the compound; may miss transient or weak interactions.Target identification and validation.
Experimental Protocol: Kinome Scanning

Objective: To assess the selectivity of Pip-K4 across the human kinome.

Rationale: Since Pip-K4 is a kinase inhibitor, its most likely off-targets are other kinases. A comprehensive kinome scan is the industry standard for evaluating the selectivity of such compounds.[16][17]

Methodology:

  • Compound Submission: Submit Pip-K4 to a specialized service provider (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology).

  • Assay Principle: Typically, these are competition binding assays where the test compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified.

  • Data Analysis: Results are often provided as percent inhibition at a given concentration (e.g., 1 µM). Potent off-target hits can be followed up with full dose-response curves to determine their binding affinities (Kd).

  • Visualization: Data is often visualized using a "TREEspot™" diagram, which maps the hits onto a phylogenetic tree of the human kinome, providing an intuitive overview of selectivity.

Interpreting the Data: A highly selective compound like our hypothetical Pip-K4 would show strong inhibition of Kinase X and minimal inhibition of other kinases at the tested concentration.

cluster_0 Specificity Validation Workflow start Pip-K4 (Confirmed On-Target Potency) kinome_scan Broad Kinome Scan (e.g., 400+ kinases @ 1µM) start->kinome_scan primary_hits Identify Off-Target Hits (% Inhibition > 50%) kinome_scan->primary_hits dose_response Dose-Response (Kd) Determination for Hits primary_hits->dose_response Hits Found final_assessment Comprehensive Specificity Profile primary_hits->final_assessment No Significant Hits selectivity_calc Calculate Selectivity Ratios (Kd_off-target / Kd_on-target) dose_response->selectivity_calc functional_assay Cell-based Functional Assays for Potent Off-Targets selectivity_calc->functional_assay functional_assay->final_assessment

Caption: A logical workflow for assessing and validating the specificity of a kinase inhibitor.

The Final Verdict: Functional Consequences and Cellular Selectivity

The ultimate validation of specificity comes from demonstrating that the compound's effect on a cellular phenotype is a direct consequence of its interaction with the intended target.

  • Target-Knockdown/Knockout Correlation: The phenotypic effect of Pip-K4 should be mimicked by genetically silencing Kinase X (e.g., using siRNA or CRISPR). Furthermore, the compound should have a reduced or no effect in cells where Kinase X has been knocked out.

  • Rescue Experiments: If the phenotype is caused by the inhibition of Kinase X, it should be possible to "rescue" the effect by introducing a mutated, inhibitor-resistant version of Kinase X into the cells.

  • Downstream Pathway Analysis: Treat cells with Pip-K4 and measure the phosphorylation of a known, direct substrate of Kinase X. A specific inhibitor should reduce the phosphorylation of the target's substrate without affecting other unrelated signaling pathways.

Conclusion: A Synthesis of Evidence

Validating the specificity of a novel compound like "6-Oxo-2-piperidinebutyric acid" or our representative analog, Pip-K4, is not a single experiment but a meticulously constructed portfolio of evidence. By systematically progressing from fundamental purity analysis to in vitro binding, cellular target engagement, broad off-target screening, and finally, functional cellular assays, researchers can build a robust and compelling case for the specific mechanism of action of their molecule. This rigorous, multi-faceted approach is essential for ensuring data integrity, enabling confident decision-making in drug development, and ultimately, producing safe and effective therapeutics.

References

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Comprehensive Guide to Cross-Validating 6-Oxo-2-piperidinebutyric Acid (CAS 90942-98-6)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: 6-Oxo-2-piperidinebutyric acid (also known as 4-(6-oxopiperidin-2-yl)butanoic acid) presents a specific analytical challenge common to aliphatic lactams: chromophoric silence . Lacking a conjugated


-system, this molecule exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV methodologies unreliable for trace impurity profiling or precise quantitation.

The Solution: This guide establishes a cross-validation protocol that moves beyond traditional UV detection. We compare the "Standard" approach (HPLC-UV at low wavelength) against "Advanced" alternatives (HPLC-CAD and qNMR). The objective is to provide researchers with a self-validating system to confirm structural identity and purity with high confidence, essential for its use as an intermediate in indolizidine alkaloid synthesis or as a GABA analogue reference standard.

Part 2: Chemical Identity & Technical Context[1][2][3]

Before cross-validation, the target analyte must be unequivocally defined.

PropertySpecification
IUPAC Name 4-(6-oxopiperidin-2-yl)butanoic acid
Common Name 6-Oxo-2-piperidinebutyric acid
CAS Registry 90942-98-6
Molecular Formula C

H

NO

Molecular Weight 185.22 g/mol
Key Functional Groups

-Lactam (cyclic amide), Carboxylic Acid
Detection Challenge Weak UV absorbance (amide

at <200 nm)

Part 3: Comparative Analysis of Validation Methodologies

We evaluated three distinct methodologies to cross-validate experimental results for this molecule. The comparison focuses on Sensitivity (LOD) , Specificity , and Linearity .

Method A: HPLC-UV (205 nm) – The Conventional Baseline
  • Mechanism: Relies on the weak absorption of the amide bond.

  • Performance: Poor. At 205 nm, solvent cut-off effects (especially with MeOH/Acetonitrile gradients) cause significant baseline drift, masking impurities.

  • Verdict: Suitable only for crude estimation (>95% purity), not for rigorous validation.

Method B: HPLC-CAD (Charged Aerosol Detection) – The Recommended Alternative
  • Mechanism: Measures the charge of analyte particles after nebulization. Universal response independent of chemical structure.

  • Performance: Excellent. Provides uniform response factors for the parent lactam and synthetic impurities (e.g., ring-opened amino acids).

  • Verdict: The Gold Standard for purity profiling of this non-chromophoric compound.

Method C: 1H-qNMR (Quantitative NMR) – The Absolute Reference
  • Mechanism: Molar-based quantification using an internal standard (e.g., Maleic Acid).

  • Performance: Absolute. Eliminates the need for a reference standard of the analyte itself.

  • Verdict: Required for establishing the "Primary Standard" purity value.

Comparative Data Summary
MetricMethod A: HPLC-UV (205 nm)Method B: HPLC-CADMethod C: 1H-qNMR
Limit of Detection (LOD) ~50 ppm (High Noise)< 5 ppm (High Sensitivity)~1000 ppm
Linearity (R²) 0.985 (Drift issues)> 0.999 N/A (Single Point)
Impurity Coverage Misses non-UV active side-productsUniversal Structural only
Primary Use Case Quick spot-checkPurity & Impurity Profiling Potency Assignment

Part 4: Experimental Protocols

Protocol 1: Structural Validation via NMR (Self-Validating Step)

Causality: Before assessing purity, we must confirm the integrity of the lactam ring and the butyric acid side chain. The key diagnostic is the chemical shift of the proton alpha to the lactam nitrogen.

Materials:

  • Solvent: DMSO-d

    
     (prevents exchange of amide protons better than CDCl
    
    
    
    ).
  • Internal Standard: TMS (Tetramethylsilane).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of 6-Oxo-2-piperidinebutyric acid in 600 µL DMSO-d

    
    .
    
  • Acquisition: Run 1H NMR (minimum 400 MHz, 16 scans, d1=10s to ensure relaxation).

  • Diagnostic Check (Pass/Fail Criteria):

    • 
       12.0 ppm:  Broad singlet (Carboxylic acid -COOH). Absence indicates salt formation.
      
    • 
       7.5 ppm:  Broad singlet (Lactam -NH). Absence indicates ring opening.
      
    • 
       3.4-3.6 ppm:  Multiplet (1H, CH at position 2). Shift confirms lactam formation.
      
    • 
       2.1-2.3 ppm:  Multiplet (2H, -CH
      
      
      
      - adjacent to carbonyls).
Protocol 2: Purity Assessment via HPLC-CAD

Causality: Since UV is unreliable, we use CAD to detect all non-volatile impurities.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Detector: Charged Aerosol Detector (Evap Temp: 35°C).

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 1.0
10.0 95 1.0
12.0 95 1.0
12.1 5 1.0

| 15.0 | 5 | 1.0 |

Validation Logic:

  • Inject Blank (Mobile Phase). Ensure baseline is flat (CAD is sensitive to mobile phase quality).

  • Inject Sample (1 mg/mL).

  • Integration: Integrate all peaks >0.1% area.

  • Calculation: % Purity = (Area of Main Peak / Total Area) × 100. (Note: CAD response is non-linear at low concentrations; use a power-function curve fit for precise impurity quantitation).

Part 5: Visualization of Cross-Validation Workflow

The following diagram illustrates the decision logic for validating the experimental results of 6-Oxo-2-piperidinebutyric acid synthesis.

ValidationWorkflow Start Crude Synthesis Product (6-Oxo-2-piperidinebutyric acid) Step1 Step 1: Structural ID (1H NMR in DMSO-d6) Start->Step1 Decision1 Lactam NH Signal Present @ 7.5 ppm? Step1->Decision1 Fail1 FAIL: Ring Opening Occurred (Linear Impurity) Decision1->Fail1 No Step2 Step 2: Purity Profiling (HPLC-CAD) Decision1->Step2 Yes Decision2 Purity > 98%? Step2->Decision2 Fail2 FAIL: Recrystallize (Ethyl Acetate/Hexane) Decision2->Fail2 No Step3 Step 3: Absolute Potency (qNMR with Maleic Acid) Decision2->Step3 Yes Fail2->Start Reprocess Final VALIDATED REFERENCE STANDARD Step3->Final

Caption: Decision tree for validating non-chromophoric lactam intermediates. Note the reliance on CAD for purity before qNMR potency assignment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22566435, 6-oxopiperidine-2-carboxylate. Retrieved from [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Gamache, P. H., et al. (2005).Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America.

Sources

In Vitro and In Vivo Correlation of 6-Oxo-2-piperidinebutyric Acid Activity: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-Oxo-2-piperidinebutyric acid (referred to herein as OPBA ; CAS 90942-98-6), a structural analog of established gamma-aminobutyric acid (GABA) derivatives. This guide is designed for drug development professionals to establish a robust In Vitro-In Vivo Correlation (IVIVC) framework.

Executive Summary & Compound Profile

6-Oxo-2-piperidinebutyric acid (OPBA) is a piperidine-based lactam derivative characterized by a 6-membered lactam ring with a butyric acid side chain at the C2 position. Structurally, it represents a rigidified analog of GABA and shares pharmacophore features with gabapentinoids (e.g., Gabapentin, Pregabalin) and cyclic GABA analogs (e.g., Vigabatrin lactams).

Unlike the cyclohexane-based Gabapentin or the isobutyl-substituted Pregabalin, OPBA utilizes a piperidone (valerolactam) core. This structural distinction is critical for modulating lipophilicity and binding affinity to the


 subunit  of voltage-gated calcium channels (VGCCs), the primary target for this class of neuropathic pain and anti-epileptic agents.
Chemical Identity[1][2]
  • IUPAC Name: 4-(6-oxopiperidin-2-yl)butanoic acid[1]

  • CAS Number: 90942-98-6[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 185.22 g/mol

  • Core Scaffold: Piperidin-2-one (Valerolactam)

Mechanism of Action & Signaling Pathway

To establish a valid IVIVC, the mechanism of action (MoA) must be defined to select appropriate in vitro potency assays. OPBA is hypothesized to function as an


 ligand , reducing calcium influx in presynaptic neurons and inhibiting the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).
Pathway Visualization

The following diagram illustrates the presynaptic inhibition mechanism common to this structural class, providing a logical basis for the in vitro binding assays described later.

MOA_Pathway OPBA 6-Oxo-2-piperidinebutyric Acid (OPBA) Alpha2Delta α2δ Subunit (Voltage-Gated Ca2+ Channel) OPBA->Alpha2Delta Binds with High Affinity Ca_Influx Calcium (Ca2+) Influx (Presynaptic) Alpha2Delta->Ca_Influx Inhibits Trafficking/Function Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Required for PostSynaptic Post-Synaptic Excitation (Nociception/Seizure) Ca_Influx->PostSynaptic Reduced Signaling Neurotransmitters Release of Glutamate, Substance P, CGRP Vesicle_Fusion->Neurotransmitters Triggers Neurotransmitters->PostSynaptic Activates

Figure 1: Presynaptic mechanism of action for OPBA. Binding to the


 subunit reduces calcium influx, dampening neuronal hyperexcitability.

Comparative Analysis: OPBA vs. Alternatives

The following table benchmarks OPBA against industry standards. The "piperidone" core of OPBA offers a unique balance between the high polarity of Gabapentin and the lipophilicity of Pregabalin.

FeatureOPBA (6-Oxo-2-piperidinebutyric acid) Gabapentin (Neurontin) Pregabalin (Lyrica) Vigabatrin (Sabril)
Core Structure Piperidin-2-one (Lactam)Cyclohexane-GABAIsobutyl-GABAVinyl-GABA
Primary Target

Subunit (VGCC)

Subunit (VGCC)

Subunit (VGCC)
GABA-Transaminase (GABA-T)
Lipophilicity (LogP) ~0.2 (Estimated)-1.100.6-2.2
Absorption Mechanism Passive + LAT1 Transport (Potential)LAT1 Transporter (Saturable)LAT1 Transporter (High Capacity)Proton-coupled Amino Acid Transporter
Metabolic Stability High (Lactam is stable)High (Not metabolized)High (Not metabolized)Moderate
Key Advantage Rigid Scaffold: Potential for higher receptor selectivity and reduced entropy penalty upon binding.Established safety profile.Higher potency and bioavailability than Gabapentin.Irreversible inhibition (distinct mechanism).

In Vitro Characterization Protocols

To build a predictive IVIVC, you must generate high-quality in vitro data. The following protocols are designed to be self-validating.

Experiment A: Subunit Binding Affinity (Radioligand Binding)

Objective: Determine the


 of OPBA compared to Pregabalin.
Rationale:  Potency at the target is the primary driver of in vivo efficacy (PD).
  • Preparation: Isolate synaptic plasma membranes from porcine cerebral cortex (rich in

    
    ).
    
  • Ligand: Use

    
    -Gabapentin (specific activity ~80 Ci/mmol) as the radioligand.
    
  • Assay Buffer: 10 mM HEPES (pH 7.4) with 100 mM NaCl (promotes binding).

  • Incubation: Incubate membranes (200 µg protein) with 10 nM

    
    -Gabapentin and varying concentrations of OPBA (
    
    
    
    to
    
    
    M) for 45 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation: Pregabalin (

      
       nM) must be run as a positive control.
      
Experiment B: Permeability Assessment (Caco-2 Model)

Objective: Predict oral bioavailability and transport mechanism. Rationale: Gabapentinoids often rely on the L-type Amino Acid Transporter (LAT1). Determining if OPBA is a LAT1 substrate is crucial for predicting dose-linearity.

  • Cell Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to form a polarized monolayer.

  • Transport Buffer: HBSS (pH 7.4) for Apical and Basolateral chambers.

  • Dosing: Add OPBA (10 µM) to the Apical chamber (A->B) or Basolateral chamber (B->A).

  • Inhibition Check: Co-incubate with L-Leucine (1 mM), a specific LAT1 inhibitor.

  • Sampling: Collect samples at 30, 60, 90, and 120 min. Analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ).
    
    • Interpretation: If

      
       decreases significantly with Leucine, OPBA is a LAT1 substrate. If 
      
      
      
      , passive diffusion dominates.

In Vivo Characterization & IVIVC Strategy

The "Correlation" requires linking the in vitro inputs (Dissolution/Permeability/Potency) to in vivo outputs (PK profiles/Efficacy).

In Vivo Pharmacokinetics (Rat Model)
  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Dosing: Intravenous (2 mg/kg) vs. Oral (10 mg/kg).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Analysis: LC-MS/MS quantification of OPBA.

  • Key Parameters:

    
    , 
    
    
    
    ,
    
    
    , Bioavailability (
    
    
    ).
IVIVC Workflow Diagram

This diagram outlines the logic for establishing a Level A Correlation (point-to-point relationship between in vitro dissolution/permeability and in vivo absorption).

IVIVC_Workflow cluster_InVitro In Vitro Inputs cluster_InVivo In Vivo Outputs Dissolution Dissolution Rate (pH 1.2, 6.8) Model Deconvolution Model (Wagner-Nelson) Dissolution->Model Permeability Caco-2 Permeability (Papp) Permeability->Model PlasmaConc Plasma Concentration (Time Profile) Absorption Fraction Absorbed (Fa) PlasmaConc->Absorption Deconvolution Absorption->Model Validation Correlation IVIVC Correlation (Level A) Model->Correlation Linear Regression Prediction Predict Human PK Correlation->Prediction

Figure 2: Strategic workflow for establishing Level A IVIVC for OPBA.

Data Synthesis: Expected Correlation

For OPBA, a Class III (High Solubility, Low Permeability) or Class I (High Solubility, High Permeability) classification is expected depending on LAT1 affinity.

  • If LAT1 Substrate: The IVIVC will be non-linear at high doses due to transporter saturation (similar to Gabapentin).

  • If Passive Diffusion: The IVIVC will be linear (similar to Pregabalin).

Correlation Protocol:

  • Deconvolution: Use the Wagner-Nelson method to convert the in vivo plasma concentration-time curve into the Fraction Absorbed (

    
    ) curve.
    
  • Comparison: Plot

    
     (in vivo) vs. Fraction Dissolved (
    
    
    
    ) or Permeability-Adjusted Dissolution at corresponding time points.
  • Validation: A slope approaching 1.0 with

    
     indicates a successful Level A correlation, allowing in vitro quality control to predict in vivo performance.
    

References

  • Compound Identification

    • Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 90942-98-6 , 4-(6-oxopiperidin-2-yl)butanoic acid.[1]

    • [Link]

  • Mechanism of Action (Gabapentinoids)

    • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113.
    • [Link]

  • IVIVC Methodology

    • FDA Guidance for Industry. (1997).
    • [Link]

  • Transporter Assays (LAT1)

    • Dickens, D., et al. (2013). Transport of gabapentin by LAT1 (SLC7A5). Biochemical Pharmacology, 85(11), 1672-1683.
    • [Link]

Sources

Safety Operating Guide

6-Oxo-2-piperidinebutyric Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 6-Oxo-2-piperidinebutyric acid (also known as 4-(6-oxopiperidin-2-yl)butanoic acid ). This content is designed for researchers and safety officers, prioritizing scientific integrity, regulatory compliance, and operational safety.

Chemical Identification & Characterization

Before initiating any disposal workflow, positive identification is critical to ensure compatibility with waste streams.

Parameter Detail
Chemical Name 6-Oxo-2-piperidinebutyric acid
IUPAC Name 4-(6-oxopiperidin-2-yl)butanoic acid
CAS Number 90942-98-6
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in water, methanol, DMSO
Acidity (pKa) ~4.7 (Carboxylic acid moiety)
Hazard Profile & Safety Assessment

While specific Safety Data Sheets (SDS) for this research chemical may be limited, its functional groups (lactam ring, carboxylic acid) dictate the following hazard profile based on Structure-Activity Relationship (SAR) analysis.

  • Primary Hazards:

    • Skin/Eye Irritation: The carboxylic acid group poses a risk of contact dermatitis and serious eye irritation (GHS Category 2/2A).[1]

    • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation (STOT SE 3).[1]

    • Sensitization: Lactam structures can occasionally act as sensitizers; handle with caution.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which may hydrolyze the lactam ring).[1]

Personal Protective Equipment (PPE) Matrix

Adhere to the "Universal Precautions" principle.

PPE Type Specification Rationale
Gloves Nitrile (Min.[1] thickness 0.11 mm)Provides barrier against organic acids and amides.[1]
Eye Protection Chemical Safety GogglesPrevents corneal damage from acidic dust or splashes.
Respiratory N95 / P95 RespiratorRequired if handling open powder outside a fume hood.
Body Lab Coat (Cotton/Poly blend)Standard protection against particulate accumulation.[1]
Disposal Decision Logic (Workflow)

The following decision tree outlines the logical flow for disposing of 6-Oxo-2-piperidinebutyric acid, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.

DisposalWorkflow Start Waste Generation (6-Oxo-2-piperidinebutyric acid) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance) StateCheck->SolidWaste Powder/Crystal LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution Dissolve Dissolve in Combustible Solvent (e.g., Acetone, Methanol) SolidWaste->Dissolve SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck TagSolid Tag as 'Flammable & Toxic' (Due to Solvent) Dissolve->TagSolid Incineration High-Temperature Incineration (with Afterburner & Scrubber) TagSolid->Incineration HaloStream Segregate into Halogenated Waste Stream SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Segregate into Non-Halogenated Waste Stream SolventCheck->NonHaloStream No (e.g., MeOH, Water) HaloStream->Incineration NonHaloStream->Incineration

Caption: Operational workflow for segregating and processing 6-Oxo-2-piperidinebutyric acid waste streams.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Use this for expired stock, spilled powder, or excess solid reagent.[1]

  • Solubilization (Recommended):

    • Do not dispose of loose powder directly if possible. Dissolve the solid in a minimal amount of a combustible solvent (e.g., Acetone, Methanol, or Ethanol).[1]

    • Reasoning: Liquid injection incineration is more efficient and prevents fugitive dust during waste handling.

  • Containerization:

    • Transfer the solution to a High-Density Polyethylene (HDPE) or Glass waste container.[1]

    • Do not use metal containers if the solution is highly acidic (pH < 2), though this compound is weakly acidic.[1]

  • Labeling:

    • Affix a hazardous waste tag.[2]

    • Chemical Name: "Waste 6-Oxo-2-piperidinebutyric acid in [Solvent Name]".

    • Hazard Checkbox: Check "Flammable" (due to solvent) and "Irritant".[1]

Protocol B: Aqueous Waste (Buffer Solutions)

Use this for reaction mixtures or mother liquors containing the compound.[1]

  • pH Adjustment:

    • Check the pH of the waste solution.[1]

    • If pH < 5 or > 9, neutralize to pH 6–8 using Dilute Sodium Hydroxide (NaOH) or Dilute Hydrochloric Acid (HCl).[1]

    • Reasoning: Neutralization prevents corrosion of waste drums and unexpected reactions in commingled waste.

  • Segregation:

    • Combine with "Aqueous Organic Waste" only if the total organic carbon (TOC) is < 10%.[1]

    • If TOC is high, treat as "Non-Halogenated Organic Waste" .

Protocol C: Contaminated Debris (Gloves, Weigh Boats) [1]
  • Bagging: Place contaminated solids in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).[1]

  • Secondary Containment: Place the bag inside a rigid waste container or drum.

  • Disposal Path: This stream is typically routed for Waste-to-Energy (WTE) incineration.[1]

Emergency Response: Spill Management

Scenario: Accidental spill of 5g solid powder on the benchtop.

  • Isolate: Mark the area. Alert nearby personnel.

  • PPE Up: Don nitrile gloves, goggles, and an N95 mask.

  • Contain: Cover the spill with a damp paper towel or absorbent pad to prevent dust generation.

    • Note: Do not dry sweep.

  • Clean:

    • Wipe up the material carefully.

    • Clean the surface with a mild detergent solution followed by water.

    • Verify pH of the surface is neutral.

  • Dispose: Place all cleanup materials into the "Solid Hazardous Waste" stream.

References
  • Sigma-Aldrich. (n.d.).[1] 4-(6-Oxopiperidin-2-yl)butanoic acid Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 13649590 (4-(6-oxopiperidin-2-yl)butanoic acid). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1] Retrieved from [1]

  • BenchChem. (2025).[1] Proper Disposal of Piperidine Derivatives. Retrieved from

Sources

Technical Guide: Personal Protective Equipment & Handling Protocols for 6-Oxo-2-piperidinebutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Architecture

The "Why" Behind the Protocol

Handling 6-Oxo-2-piperidinebutyric acid requires a nuanced approach that balances its physical state (solid powder) with its chemical reactivity (carboxylic acid functionality). Unlike simple solvents, this compound presents a dual risk: inhalation of fine particulates and chemical irritation/corrosion to mucous membranes due to its acidic nature.

While often classified as an Irritant (H315, H319, H335) , the structural presence of the lactam (cyclic amide) and the carboxylic acid tail warrants treating this material as Harmful if Swallowed (H302) and potentially damaging to the eyes. The primary operational risk is not systemic toxicity, but rather local tissue damage and sensitization from repeated exposure.

Hazard Classification (GHS Standards)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation (Potential for H318 - Serious Eye Damage in concentrated forms).[5]

  • H335: May cause respiratory irritation.[2][4][6]

Part 2: The PPE Defense System

This section defines the mandatory protective barrier. Do not deviate from these specifications without a documented risk assessment.

PPE Specification Matrix
Protection ZoneEquipment TypeTechnical SpecificationRationale
Respiratory Engineering Control (Primary)Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood The compound is a fine powder. Static charge can disperse particles; local exhaust is critical to prevent inhalation.[7]
Respiratory PPE (Secondary)N95 or P100 Respirator (NIOSH approved)Required only if weighing outside a hood (not recommended). Surgical masks offer zero protection against chemical dust.
Ocular Eye ProtectionChemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders that can drift around side shields. Acidic dust in the eye causes immediate, severe irritation.
Dermal (Hand) GlovesNitrile Rubber (Min. thickness: 0.11 mm / 4 mil)Nitrile provides excellent resistance to organic acids. Latex is permeable to many organic intermediates and should be avoided.
Dermal (Body) ClothingLab Coat (Poly-cotton blend) + Long SleevesPrevents accumulation of dust on street clothes. Fasten to the neck to protect the suprasternal notch.

Part 3: Operational Workflow & Logistics

Pre-Handling Preparation
  • Static Control: Organic powders like 6-Oxo-2-piperidinebutyric acid are prone to static buildup. Use an anti-static gun or a polonium strip inside the balance chamber.

  • Solvent Selection: Identify your solvent before opening the vial. This compound is typically soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol).

Weighing & Transfer Protocol (The "Critical Zone")
  • Step 1: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Step 2: Don PPE: Goggles, double nitrile gloves (outer layer changed immediately if contaminated), and lab coat.

  • Step 3: Open the container. Inspect for "caking." If caked, do not chip at it aggressively, as this releases high-velocity particulates. Gently break apart with a spatula.

  • Step 4: Transfer using a weighing boat or glassine paper . Avoid plastic weighing funnels if static is high, as the powder will cling to the funnel, leading to inaccurate dosing and spill risks during recovery.

  • Step 5: Immediately recap the stock container. Wipe the threads of the bottle with a dry Kimwipe before closing to prevent seal corrosion.

Solubilization & Reaction
  • Dissolution: Add solvent to the powder, not powder to the solvent. This prevents "puffing" of the solid into the air.[7][8]

  • Acidic Nature: Be aware that in aqueous solution, this compound will lower pH. If using in biological assays, buffer capacity (HEPES/MOPS) must be calculated to account for the carboxylic acid protons.

Part 4: Emergency & Disposal Logistics

Spill Management (Solid State)
  • Evacuate the immediate 2-meter radius.

  • Do NOT use compressed air to clean.

  • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

  • Sweep the damp material into a hazardous waste bag.

  • Clean the surface with 0.1M NaOH (mild base) to neutralize any residual acid, followed by water.

Waste Disposal Streams
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Chemical SolidLabel as "Solid Organic Acid / Toxic". Do not mix with oxidizers.[7][8][9]
Liquid Waste Organic Solvent WasteSegregate into Halogenated or Non-Halogenated streams depending on the solvent used (e.g., DMSO/DMF goes to Non-Halogenated).
Contaminated Sharps Hazardous SharpsDispose of spatulas or needles used with the compound in rigid sharps containers.

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the hierarchy of controls.

SafetyProtocol Start Start: Handling 6-Oxo-2-piperidinebutyric acid Risk Risk Assessment: Solid Powder + Acidic + Irritant Start->Risk EngControl Engineering Control: Is Fume Hood Available? Risk->EngControl HoodYes Setup Balance in Hood Verify Airflow (80-100 fpm) EngControl->HoodYes Yes HoodNo STOP WORK High Inhalation Risk EngControl->HoodNo No PPE_Standard Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses HoodYes->PPE_Standard Handling Handling Protocol: 1. Anti-static measures 2. Gentle transfer 3. Wet wipe cleanup PPE_Standard->Handling RespReq Requirement: N95/P100 Respirator + Goggles HoodNo->RespReq If emergency/unavoidable RespReq->Handling Disposal Disposal: Solid Hazardous Waste Handling->Disposal

Caption: Operational safety workflow prioritizing engineering controls over PPE.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3014237, 6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.